DSM705 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20ClF3N6O |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1 |
InChI Key |
RHFZUAKKIHNLHI-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4.Cl |
Canonical SMILES |
CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target of DSM705 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular target of the antimalarial compound DSM705 hydrochloride, its mechanism of action, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a potent, orally active antimalarial agent that selectively targets the dihydroorotate dehydrogenase (DHODH) enzyme of the Plasmodium parasite.[1][2][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's rapid proliferation.[5] Notably, Plasmodium species are entirely reliant on this pathway as they lack the pyrimidine salvage pathways present in their human hosts.[1][5] This dependency makes plasmodial DHODH a highly attractive and validated target for antimalarial drug development. This compound exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the mammalian ortholog, highlighting its high selectivity.[1][2]
Molecular Target: Plasmodium Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of this compound is the flavin-dependent enzyme dihydroorotate dehydrogenase (DHODH).[1][3][4] In Plasmodium, this enzyme is located in the inner mitochondrial membrane and catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.[5]
Mechanism of Action
This compound acts as a potent and selective inhibitor of Plasmodium DHODH.[1][2][3] By binding to the enzyme, it blocks the synthesis of orotate, a crucial precursor for all pyrimidine nucleotides. The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite growth and replication.[5] The high selectivity of this compound for the parasite enzyme over the human counterpart is a key feature, minimizing the potential for host toxicity.[1][2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic parameters of DSM705 and its hydrochloride salt.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50/EC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | 95 | [1][2][4] |
| P. vivax DHODH (PvDHODH) | 52 | [1][2][4] |
| P. falciparum 3D7 cells | 12 | [1][2][4] |
| Human DHODH | >100,000 | [6] |
Table 2: In Vivo Pharmacokinetics of DSM705 in Swiss Outbred Mice (Single Dose) [2][4]
| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t1/2, h) | Cmax (µM) | Plasma Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | - | - |
| Oral (p.o.) | 24 | 70 | 4.5 | 20 | - | - |
| Intravenous (i.v.) | 2.3 | - | - | - | 2.8 | 1.3 |
Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model [2][4]
| Dosing Regimen | Dose (mg/kg) | Outcome |
| Twice daily p.o. for 6 days | 3-200 | Dose-dependent parasite killing |
| Twice daily p.o. for 6 days | 50 | Maximum rate of parasite killing and complete suppression of parasitemia by days 7-8 |
Signaling Pathway and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway in Plasmodium
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the step inhibited by this compound.
Caption: De Novo Pyrimidine Biosynthesis in Plasmodium.
Experimental Workflow: DHODH Enzyme Inhibition Assay
This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against DHODH.
Caption: DHODH Enzyme Inhibition Assay Workflow.
Experimental Workflow: Cell-Based Antimalarial Assay (SYBR Green I)
This diagram illustrates a common method for assessing the efficacy of antimalarial compounds against P. falciparum in culture.
Caption: Cell-Based Antimalarial Assay Workflow.
Experimental Protocols
Recombinant Plasmodium DHODH Inhibition Assay
This protocol is a representative method for determining the IC50 value of an inhibitor against recombinant Plasmodium DHODH.
Materials:
-
Recombinant P. falciparum or P. vivax DHODH
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
Substrate Solution: L-dihydroorotate
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add the diluted compound to the assay buffer. Include a DMSO-only control.
-
Add the substrate (dihydroorotate) and the electron acceptor (DCIP) to the wells.
-
Initiate the enzymatic reaction by adding a solution of recombinant Plasmodium DHODH to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time at room temperature. The decrease in absorbance corresponds to the reduction of DCIP.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a common method for assessing the anti-proliferative activity of compounds against the blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) maintained in human red blood cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium.
-
In a 96-well plate, add the diluted compound to wells containing the parasite culture at a defined parasitemia and hematocrit. Include untreated and uninfected red blood cell controls.
-
Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.
-
After incubation, lyse the red blood cells by freezing the plate at -80°C for at least 2 hours.
-
Thaw the plate at room temperature.
-
Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, providing a fluorescent signal proportional to the amount of parasite DNA.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from the uninfected red blood cell controls.
-
Calculate the percentage of parasite growth inhibition relative to the untreated control.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a promising antimalarial candidate that specifically inhibits the essential Plasmodium enzyme DHODH. Its high potency, selectivity over the human enzyme, and oral bioavailability make it an important subject of ongoing research and development in the fight against malaria. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other DHODH inhibitors.
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of pyrimidine biosynthetic enzymes in Plasmodium falciparum | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound [cnreagent.com]
DSM705 Hydrochloride: A Technical Guide to a Novel DHODH Inhibitor for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DSM705 hydrochloride, a promising pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium species. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to DHODH Inhibition in Malaria
Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of new therapeutics due to the emergence of drug resistance. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of malaria parasites, as they lack the pyrimidine salvage pathways present in their human hosts. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] This makes Plasmodium DHODH an attractive and validated target for antimalarial drug discovery.[3]
DSM705 is a potent and selective inhibitor of Plasmodium DHODH, demonstrating nanomolar potency against the parasite's enzyme while showing no significant inhibition of the mammalian counterpart.[4] Its hydrochloride salt form generally offers improved water solubility and stability. This selectivity provides a promising therapeutic window for the development of DSM705 as an antimalarial agent.
Mechanism of Action
This compound exerts its antimalarial activity by specifically inhibiting the function of Plasmodium DHODH. This inhibition blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides (uridine monophosphate - UMP), which are essential for DNA and RNA synthesis.[1][2] The depletion of the pyrimidine pool ultimately leads to the cessation of parasite replication and cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Activity of DSM705
| Target/Organism | Assay Type | Parameter | Value (nM) | Reference(s) |
| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition | IC50 | 95 | [4][5] |
| P. vivax DHODH (PvDHODH) | Enzyme Inhibition | IC50 | 52 | [4][5] |
| Human DHODH | Enzyme Inhibition | IC50 | >100,000 | [3] |
| P. falciparum 3D7 cells | Cell-based | EC50 | 12 | [4] |
Table 2: In Vivo Efficacy of DSM705 in a SCID Mouse Model of Malaria
| Animal Model | Dosing Regimen | Key Finding | Reference(s) |
| SCID mice inoculated with P. falciparum | 3-200 mg/kg, p.o., twice daily for 6 days | Maximum parasite killing rate at 50 mg/kg; complete suppression of parasitemia by days 7-8. | [4] |
Table 3: Pharmacokinetic Parameters of DSM705 in Swiss Outbred Mice
| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t1/2, h) | Cmax (µM) | Plasma Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Reference(s) |
| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | - | - | [5] |
| Oral (p.o.) | 24 | 70 | 4.5 | 20 | - | - | [5] |
| Intravenous (i.v.) | 2.3 | - | - | - | 2.8 | 1.3 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization based on specific laboratory conditions.
DHODH Enzyme Inhibition Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant Plasmodium falciparum DHODH (PfDHODH)
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PfDHODH, and varying concentrations of this compound (or vehicle control).
-
Add CoQ10 and DCIP to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over a period of 10-20 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
In Vitro Antiplasmodial Activity Assay
This assay determines the efficacy of this compound against the erythrocytic stages of P. falciparum in culture.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II)
-
This compound
-
96-well microtiter plates
-
[3H]-hypoxanthine or other DNA synthesis markers
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
Procedure:
-
Prepare a suspension of parasitized erythrocytes at a starting parasitemia of ~0.5-1% and a hematocrit of 2.5% in complete culture medium.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of complete culture medium containing serial dilutions of this compound to the wells.
-
Incubate the plates for 48 hours at 37°C in a controlled gas environment.
-
After 48 hours, add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
-
Determine the EC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vivo Efficacy Study in a SCID Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a humanized SCID mouse model of P. falciparum infection.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human erythrocytes
-
P. falciparum strain adapted for in vivo growth
-
This compound
-
Dosing vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human erythrocytes.
-
Infect the humanized mice with P. falciparum.
-
Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once the parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels (e.g., 3, 10, 30, 100 mg/kg) for a specified duration (e.g., 4-6 days). The control group receives the vehicle only.
-
Continue to monitor parasitemia daily during and after the treatment period.
-
The primary endpoint is the reduction in parasitemia compared to the control group. The dose required to achieve a 90% reduction in parasitemia (ED90) can be calculated.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Conclusion
This compound is a promising antimalarial candidate that selectively targets Plasmodium DHODH, a crucial enzyme for parasite survival. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile in preclinical models, underscores its potential for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of DSM705 and other novel DHODH inhibitors. Further studies are warranted to fully elucidate its clinical potential in the fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput LC-MS/MS assay for quantification of artesunate and its metabolite dihydroartemisinin in human plasma and saliva. | Semantic Scholar [semanticscholar.org]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Function of Plasmodium Dihydroorotate Dehydrogenase: A Critical Target for Antimalarial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, continues to pose a significant global health threat. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been validated as a promising target for therapeutic intervention. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency creates a therapeutic window for the development of selective PfDHODH inhibitors. This technical guide provides a comprehensive overview of the structure, function, and inhibition of Plasmodium DHODH, with a focus on its role as a drug target. It includes a compilation of quantitative data on enzyme kinetics and inhibitor potency, detailed experimental protocols for key assays, and graphical representations of relevant biological pathways and experimental workflows.
Introduction: The Pivotal Role of Plasmodium DHODH in Parasite Survival
Plasmodium species, the causative agents of malaria, have a complex life cycle that involves rapid proliferation in both the human host and the mosquito vector. This high rate of replication demands a constant supply of nucleotides for DNA and RNA synthesis. While human cells can utilize both de novo and salvage pathways for pyrimidine biosynthesis, Plasmodium parasites lack the necessary enzymes for the salvage pathway and are therefore exclusively dependent on the de novo synthesis of pyrimidines.[1][2][3][4] This metabolic vulnerability makes the enzymes of the de novo pyrimidine pathway attractive targets for the development of antimalarial drugs.[5][6]
Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in this essential pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[1][2] In Plasmodium, this enzyme is a Class 2 DHODH, a flavin mononucleotide (FMN)-dependent mitochondrial protein that is coupled to the electron transport chain via coenzyme Q (CoQ).[7][8] The significant structural differences between the parasite and human DHODH enzymes, particularly in the inhibitor-binding site, have enabled the development of highly selective inhibitors with potent antimalarial activity.[5]
Structure of Plasmodium DHODH: A Gateway for Selective Inhibition
The three-dimensional structure of P. falciparum DHODH (PfDHODH) has been extensively studied, primarily through X-ray crystallography. These studies have revealed a dimeric enzyme with each monomer consisting of two main domains: an N-terminal domain that anchors the protein to the inner mitochondrial membrane and a C-terminal catalytic domain with a characteristic α/β-barrel fold.[9]
The active site for dihydroorotate binding is located within the C-terminal domain. Adjacent to the FMN cofactor lies a largely hydrophobic tunnel that is believed to be the binding site for the electron acceptor, coenzyme Q.[10][11][12] Crucially, this tunnel is also the binding site for most known PfDHODH inhibitors. Significant amino acid sequence and conformational differences exist between the CoQ binding tunnels of PfDHODH and human DHODH (HsDHODH). These differences are the primary reason for the species selectivity of many inhibitors.[10][11][12] For instance, the active metabolite of leflunomide, A77 1726, binds differently to PfDHODH and HsDHODH, explaining its preferential inhibition of the human enzyme.[10][11][12]
Function and Catalytic Mechanism
Plasmodium DHODH catalyzes the oxidation of dihydroorotate to orotate in a two-step reaction:
-
Reductive Half-Reaction: Dihydroorotate binds to the active site and is oxidized to orotate, with the concomitant reduction of the FMN cofactor to FMNH₂.
-
Oxidative Half-Reaction: The reduced flavin (FMNH₂) is re-oxidized to FMN by transferring electrons to a molecule of coenzyme Q (ubiquinone), which is reduced to ubiquinol.
This catalytic cycle effectively links pyrimidine biosynthesis to the mitochondrial respiratory chain.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the key kinetic parameters for P. falciparum DHODH.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Dihydroorotate | 40-80 | 8 | [13] |
| Coenzyme Q₁ | - | - | [14] |
| Coenzyme Qᴅ | - | - | [14] |
| Coenzyme Q₂ | - | - | [14] |
Note: Specific values for CoQ analogues are dependent on detergent concentrations.[14]
Inhibitor Potency
A wide range of compounds have been identified as potent and selective inhibitors of PfDHODH. The following table provides a summary of the 50% inhibitory concentrations (IC₅₀) for some key inhibitors against Plasmodium and human DHODH.
| Inhibitor | PfDHODH IC₅₀ (nM) | PvDHODH IC₅₀ (nM) | HsDHODH IC₅₀ (nM) | Selectivity (Hs/Pf) | Reference |
| Genz-667348 | <30 | <30 | >30,000 | >1000 | [7] |
| Genz-668857 | <30 | - | >30,000 | >1000 | [7] |
| Genz-669178 | <30 | <30 | >30,000 | >1000 | [7] |
| Phenylbenzamide 4 | 20 | - | >250,000 | 12,500 | [4] |
| Urea 5 | 800 | - | >100,000 | >125 | [4] |
| Naphthamide 6 | 300 | - | >100,000 | >333 | [4] |
| Pyrrole 8 | 40 | - | >100,000 | >2500 | [4] |
| DSM265 | 0.53 | 1.1 | >100,000 | >188,679 | [15] |
| Teriflunomide | 2,600 | - | 360 | 0.14 | [15] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: De novo pyrimidine biosynthesis pathway in Plasmodium.
Figure 2: Catalytic cycle of Plasmodium DHODH.
Figure 3: Drug discovery workflow for PfDHODH inhibitors.
Experimental Protocols
Recombinant PfDHODH Expression and Purification
A truncated form of PfDHODH, lacking the N-terminal mitochondrial membrane-spanning domain (typically residues 1-157), is commonly expressed in Escherichia coli for structural and kinetic studies.[7] An additional surface loop (residues 384–413) may also be deleted to facilitate crystallization.[7]
-
Gene Cloning: The gene encoding the truncated PfDHODH is cloned into a suitable expression vector, such as pET-28b, often with an N-terminal His-tag for purification.
-
Protein Expression: The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD₆₀₀ of 0.6-0.8 at 37°C, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) to solubilize the membrane-associated protein. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) via the His-tag. Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.
PfDHODH Enzyme Activity Assay (DCIP-Based)
This is a common colorimetric assay used to measure PfDHODH activity and screen for inhibitors.[7][16]
-
Assay Principle: The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP) by CoQ, which is in turn reduced by PfDHODH. The reduction of DCIP leads to a decrease in absorbance at 600-620 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
L-dihydroorotate (substrate).
-
Decylubiquinone (CoQ analog).
-
DCIP (electron acceptor).
-
Purified recombinant PfDHODH.
-
-
Procedure (384-well plate format):
-
Add test compounds dissolved in DMSO to the wells.
-
Add the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP.
-
Initiate the reaction by adding PfDHODH.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 600 nm using a microplate reader.
-
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
High-Throughput Fluorescence-Based Assay
A more sensitive fluorescence-based assay has been developed for high-throughput screening.[17]
-
Assay Principle: This assay replaces the CoQ analog and DCIP with the redox-sensitive dye resazurin. DHODH-mediated reduction of resazurin produces the highly fluorescent resorufin.
-
Procedure: The general procedure is similar to the DCIP-based assay, with the final step being the measurement of fluorescence (excitation ~560 nm, emission ~590 nm). This method is amenable to 1536-well plate formats and has a high Z' factor, indicating its robustness for HTS.[17]
Crystallization of PfDHODH
Obtaining high-quality crystals of PfDHODH is crucial for structure-based drug design.
-
Protein Preparation: Highly pure and concentrated (e.g., 10-20 mg/mL) recombinant PfDHODH (often the loop-deleted construct) is used.
-
Complex Formation: The protein is typically pre-incubated with the inhibitor of interest and a substrate or product analog (e.g., dihydroorotate or orotate) to stabilize a specific conformation.
-
Crystallization Method: The hanging drop vapor diffusion method is commonly used. A small volume of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., PEG 3350 or PEG 4000) and salts (e.g., LiCl or ammonium sulfate).
-
Crystal Growth and Data Collection: Crystals typically grow over several days to weeks at a constant temperature (e.g., 20°C). Once suitable crystals are obtained, they are cryo-protected and diffraction data are collected at a synchrotron source.[7][18][19]
In Vitro Culture of P. falciparum for Drug Susceptibility Testing
The efficacy of PfDHODH inhibitors against the parasite is assessed using in vitro culture systems.[1][10][20]
-
Culture Conditions: Asexual erythrocytic stages of P. falciparum are cultured in human red blood cells (O⁺) at a specific hematocrit (e.g., 2-5%) in RPMI-1640 medium supplemented with human serum or a serum substitute like Albumax II. The cultures are maintained at 37°C in a low-oxygen atmosphere (e.g., 5% O₂, 5% CO₂, 90% N₂).[6]
-
Drug Susceptibility Assay (SYBR Green I-based):
-
Synchronized ring-stage parasites are plated in 96- or 384-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under standard culture conditions.
-
The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Fluorescence is measured to quantify parasite growth.
-
IC₅₀ values, representing the drug concentration that inhibits parasite growth by 50%, are calculated from the dose-response curves.
-
Conclusion and Future Directions
Plasmodium dihydroorotate dehydrogenase has unequivocally emerged as a high-value target for the development of novel antimalarial therapies. The essentiality of the de novo pyrimidine biosynthesis pathway in the parasite, coupled with the significant structural differences between the parasite and human enzymes, provides a solid foundation for the design of potent and selective inhibitors. The wealth of structural and functional data, along with robust experimental protocols, has facilitated the discovery of several promising lead compounds, some of which have advanced to clinical trials.
Future research in this area should continue to focus on:
-
Structure-based drug design: Leveraging the growing number of PfDHODH-inhibitor complex structures to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Combating drug resistance: Understanding the mechanisms by which parasites may develop resistance to DHODH inhibitors and developing strategies to mitigate this risk, such as combination therapies.
-
Pan-Plasmodium activity: Developing inhibitors with potent activity against other human-infecting Plasmodium species, such as P. vivax.
-
Translational research: Advancing the most promising preclinical candidates through the drug development pipeline to deliver new, effective, and safe antimalarial drugs to patients in need.
The continued focus on targeting Plasmodium DHODH holds immense promise for the global effort to control and ultimately eradicate malaria.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mmv.org [mmv.org]
- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. benchchem.com [benchchem.com]
- 12. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detergent-dependent kinetics of truncated Plasmodium falciparum dihydroorotate dehydrogenase - Research - Institut Pasteur [research.pasteur.fr]
- 15. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in vitro DHODH activity assay [bio-protocol.org]
- 17. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
The Pyrimidine Biosynthesis Pathway in Plasmodium falciparum: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless global burden of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the urgent discovery and development of novel antimalarial therapeutics. The parasite's metabolic pathways offer a rich source of potential drug targets, among which the de novo pyrimidine biosynthesis pathway stands out as a particularly vulnerable chokepoint. Unlike its human host, which can salvage preformed pyrimidines from the environment, P. falciparum is entirely dependent on this six-enzyme pathway for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. This absolute reliance makes the pyrimidine biosynthesis pathway a prime target for chemotherapeutic intervention.
This technical guide provides a comprehensive overview of the core components of the P. falciparum pyrimidine biosynthesis pathway. It is designed to equip researchers, scientists, and drug development professionals with the detailed information required to pursue rational drug design and discovery efforts targeting this essential metabolic route. The guide covers the enzymatic steps of the pathway, quantitative kinetic data, inhibitor profiles, detailed experimental protocols for enzyme characterization, and visualizations of the pathway and experimental workflows.
The Core Pathway: A Six-Step Synthesis of Uridine Monophosphate (UMP)
The de novo pyrimidine biosynthesis pathway in P. falciparum comprises six sequential enzymatic reactions that convert bicarbonate and L-aspartate into uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides. A key distinction from the human pathway is the organization of the enzymes; in humans, the first three and last two enzymes exist as bifunctional proteins, whereas in P. falciparum, they are monofunctional or form unique complexes, offering opportunities for selective inhibition.
The six key enzymes in the P. falciparum pathway are:
-
Carbamoyl Phosphate Synthetase II (PfCPSII): Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.
-
Aspartate Transcarbamoylase (PfATCase): Condenses carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate.
-
Dihydroorotase (PfDHOase): Catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.
-
Dihydroorotate Dehydrogenase (PfDHODH): Oxidizes dihydroorotate to orotate. This is the only redox reaction in the pathway and is considered the rate-limiting step.
-
Orotate Phosphoribosyltransferase (PfOPRT): Transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine 5'-monophosphate (OMP).
-
Orotidine 5'-Monophosphate Decarboxylase (PfOMPDC): Decarboxylates OMP to produce UMP.
Below is a diagram illustrating the sequential steps of this vital pathway.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.
Quantitative Data Summary
A thorough understanding of the enzymatic characteristics of the pyrimidine biosynthesis pathway is crucial for effective drug development. The following tables summarize the available quantitative data for the six key enzymes, including their kinetic parameters and inhibition constants for known inhibitors.
Table 1: Kinetic Parameters of P. falciparum Pyrimidine Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| PfCPSII | Glutamine, HCO3-, ATP | N/A | N/A | N/A | N/A | Data not available |
| PfATCase | Carbamoyl Phosphate | 10.1 (in presence of 1 mM Aspartate) | 12.1 ± 0.3 | N/A | N/A | [1] |
| L-Aspartate | (sigmoidal, substrate inhibition >1mM) | 10.1 ± 0.4 | N/A | N/A | [1] | |
| PfDHOase | N-Carbamoyl-L-aspartate | N/A | N/A | N/A | N/A | Data not available |
| PfDHODH | L-Dihydroorotate | N/A | N/A | N/A | N/A | [2][3] |
| PfOPRT | Orotate | N/A | N/A | N/A | N/A | [4] |
| PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 108 | [5] | |
| PfOMPDC | OMP | 350 ± 60 | 2.70 ± 0.10 | N/A | N/A | [6][7] |
N/A: Data not available in the searched literature.
Table 2: Inhibitors of P. falciparum Pyrimidine Biosynthesis Enzymes
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Inhibition Type | Reference(s) |
| PfATCase | 2,3-naphthalenediol | 5,500 ± 900 | Allosteric | [1] | |
| BDA-04 | 77.2 | Allosteric | [8][9] | ||
| BDA-11 | 45.7 | Allosteric | [8] | ||
| BDA-14 | 114.3 | Allosteric | [8] | ||
| BDA-24 | 102.7 | Allosteric | [8] | ||
| PfDHOase | L-6-Thiodihydroorotate | 6,500 | Competitive | [10] | |
| PfDHODH | Genz-667348 | Double-digit nM range | N/A | [11] | |
| Genz-668857 | Double-digit nM range | N/A | [11] | ||
| Genz-669178 | Double-digit nM range | N/A | [11] | ||
| DSM1 | 47 | N/A | [12] | ||
| Phenylbenzamides | 20 - 800 | N/A | [12] | ||
| PfOMPDC | Pyrazofurin 5'-monophosphate | 3.6 ± 0.7 | Competitive | [6][7] | |
| Xanthosine 5'-monophosphate (XMP) | 4.4 ± 0.7 | Competitive | [6][7] | ||
| 6-Azauridine 5'-monophosphate (AzaUMP) | 12 ± 3 | Competitive | [6][7] | ||
| Allopurinol-3-riboside 5'-monophosphate | 240 ± 20 | Competitive | [6][7] |
N/A: Data not available in the searched literature.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to drug discovery research. This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the P. falciparum pyrimidine biosynthesis pathway.
Recombinant Expression and Purification of PfATCase
This protocol describes the cloning, expression, and purification of a truncated version of P. falciparum Aspartate Transcarbamoylase (PfATC-Met3).
1. Cloning:
-
The gene fragment encoding the truncated PfATC (PfATC-Met3) is amplified by PCR.
-
The PCR product is cloned into a suitable expression vector, such as pASK-IBA3, which allows for the addition of a C-terminal Strep-Tag for purification.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Expression:
-
A single colony of transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight.
-
The starter culture is used to inoculate a larger volume of autoinduction medium.
-
The culture is incubated at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of anhydrotetracycline to a final concentration of 200 µg/L.
-
The culture is then incubated at a lower temperature (e.g., 20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.
3. Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto a Strep-Tactin affinity chromatography column.
-
The column is washed extensively with wash buffer (lysis buffer).
-
The bound protein is eluted with elution buffer (wash buffer containing 2.5 mM desthiobiotin).
-
The eluted fractions are analyzed by SDS-PAGE for purity.
-
Fractions containing the purified protein are pooled and further purified by size-exclusion chromatography (SEC) to remove aggregates and ensure homogeneity. The SEC buffer should be optimized for protein stability, for example, based on differential scanning fluorimetry results.
The following diagram illustrates the general workflow for recombinant protein expression and purification.
Caption: A generalized workflow for recombinant protein production.
PfDHODH Inhibition Assay
This protocol describes a high-throughput spectrophotometric assay to measure the inhibition of PfDHODH. The assay monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrate solution: 175 µM L-dihydroorotate in Assay Buffer.
-
Co-substrate solution: 18 µM decylubiquinone in Assay Buffer.
-
Indicator solution: 95 µM 2,6-dichloroindophenol (DCIP) in Assay Buffer.
-
Enzyme solution: 12.5 nM purified PfDHODH in Assay Buffer.
-
Test compounds and controls dissolved in DMSO.
-
384-well microplates.
Procedure:
-
In a 384-well plate, add the test compounds at various concentrations. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Add the enzyme solution to each well.
-
Add the substrate, co-substrate, and indicator solutions to initiate the reaction. The final reaction volume is 50 µL.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm using a microplate reader. The decrease in absorbance at 600 nm corresponds to the reduction of DCIP and is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for the PfDHODH inhibition assay.
Caption: Workflow for the PfDHODH spectrophotometric inhibition assay.
Crystallization of PfATCase
This protocol provides the conditions for the crystallization of the truncated PfATC-Met3.
1. Protein Preparation:
-
Purified PfATC-Met3 is concentrated to approximately 9 mg/mL in a suitable buffer determined by stability screening (e.g., a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl).
2. Crystallization Screening:
-
Initial crystallization screening is performed using the sitting-drop vapor-diffusion method in 96-well plates.
-
A high-throughput crystallization robot can be used to set up the screens with commercially available sparse-matrix screening kits.
-
Typically, equal volumes (e.g., 0.1 µL) of the protein solution and the crystallization reagent are mixed and equilibrated against a larger volume (e.g., 50 µL) of the reservoir solution at a constant temperature (e.g., 20°C).
3. Optimization of Crystallization Conditions:
-
Initial hits from the screening are optimized by varying the concentrations of the precipitant, buffer pH, and additives.
-
The final optimized crystallization condition for PfATC-Met3 that yielded diffraction-quality crystals was: 0.1 M bis-tris propane pH 7.5, 0.2 M sodium sulfate, 5 mM magnesium sulfate, and 15% (w/v) PEG 3350[13].
4. Data Collection:
-
Crystals are cryo-protected if necessary and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
The logical relationship for identifying suitable crystallization conditions is depicted below.
Caption: Logical workflow for protein crystallization.
Conclusion
The de novo pyrimidine biosynthesis pathway of P. falciparum remains a highly attractive and validated target for the development of novel antimalarial drugs. The essential nature of this pathway for the parasite, coupled with significant structural and organizational differences in its constituent enzymes compared to their human counterparts, provides a solid foundation for the discovery of selective inhibitors. This technical guide has consolidated key quantitative data and detailed experimental protocols to facilitate further research and development in this critical area. The provided information on enzyme kinetics, inhibitor potencies, and methodologies for protein production, characterization, and screening will empower researchers to accelerate the design and evaluation of new chemical entities targeting this vital parasite pathway, ultimately contributing to the global effort to combat malaria.
References
- 1. research.rug.nl [research.rug.nl]
- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergent-dependent kinetics of truncated Plasmodium falciparum dihydroorotate dehydrogenase - Research - Institut Pasteur [research.pasteur.fr]
- 4. Human malaria parasite orotate phosphoribosyltransferase: functional expression, characterization of kinetic reaction mechanism and inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small-Molecule Allosteric Inhibitors of PfATC as Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a non-competitive inhibitor of Plasmodium falciparum aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of truncated aspartate transcarbamoylase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DSM705 Hydrochloride: A Novel Antimalarial Agent Targeting Dihydroorotate Dehydrogenase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, driven by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the development of novel antimalarial agents with new mechanisms of action. DSM705 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the parasite. This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction: The Rationale for Targeting PfDHODH
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules in the malaria parasite, Plasmodium falciparum. Unlike its human host, the parasite lacks a pyrimidine salvage pathway and is entirely dependent on this de novo synthesis for its survival and proliferation.[1][2] This metabolic vulnerability makes the enzymes within this pathway attractive targets for antimalarial drug discovery.
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. The significant structural differences between the parasite and human DHODH enzymes allow for the development of selective inhibitors with a favorable therapeutic window.[3] DSM705, a pyrrole-based inhibitor, emerged from a structure-guided computational optimization program aimed at identifying potent and selective PfDHODH inhibitors with improved drug-like properties.[4] The hydrochloride salt form, this compound, offers enhanced water solubility and stability.[5]
Mechanism of Action of DSM705
DSM705 acts as a potent inhibitor of PfDHODH, thereby disrupting the parasite's pyrimidine supply and halting its growth. The mechanism involves the binding of DSM705 to the ubiquinone binding site of the enzyme, preventing the regeneration of the FMN cofactor and blocking the catalytic cycle. This leads to a depletion of the pyrimidine pool, which is critical for nucleic acid synthesis and parasite replication.
References
- 1. mmv.org [mmv.org]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of DSM705 Hydrochloride
Introduction
This compound is an orally active, pyrrole-based antimalarial compound that acts as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2] This compound has demonstrated nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential as a targeted antimalarial agent.[3][2] Its development has been guided by structure-based computational optimization to improve upon earlier compounds in the series, focusing on enhancing properties like solubility and metabolic stability.[4][5] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols, and its mechanism of action to support further research and development efforts.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The hydrochloride salt form is noted to possess enhanced water solubility and stability compared to its free base counterpart.[6]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-5-[1-(4-pyridin-2-ylphenyl)cyclopropyl]-1H-pyrrole-3-carboxamide;hydrochloride | Inferred from structure |
| Molecular Formula | C₁₉H₂₀ClF₃N₆O | [1] |
| Molecular Weight | 440.85 g/mol | Calculated from formula |
| CAS Number | 2989908-08-7 | [3][2] |
| Appearance | Solid (implied) | [3] |
| Solubility | ≥ 2.5 mg/mL (5.67 mM) in specific formulations (see Protocol 1-3) | [3][2] |
| Storage Conditions | -20°C (1 month) or -80°C (6 months), sealed from moisture | [3][1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing data. The following sections describe protocols for determining the solubility of this compound and general methods for characterizing other key physicochemical properties.
Protocol 1: Aqueous Formulation for In Vivo Studies
This protocol details the preparation of a clear solution of this compound suitable for administration.
-
Solvent System: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][2]
-
Preparation: Add each solvent sequentially. For example, to prepare 1 mL of vehicle, combine 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Dissolution: Dissolve this compound in the final solvent system.
-
Observation: A clear solution with a solubility of at least 2.5 mg/mL (5.67 mM) should be achieved.[3][2] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[3]
Protocol 2: SBE-β-CD Formulation
This method utilizes a cyclodextrin-based vehicle to improve solubility.
-
Solvent System: Prepare a vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3][2]
-
Preparation of 20% SBE-β-CD: Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.[2]
-
Dissolution: Add this compound to the final solvent system. For example, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[2]
-
Observation: This protocol yields a clear solution with a solubility of at least 2.5 mg/mL (5.67 mM).[3][2]
Protocol 3: Oil-Based Formulation
This protocol is for creating a solution in a corn oil-based vehicle.
-
Solvent System: Prepare a vehicle consisting of 10% DMSO and 90% Corn Oil.[3][2]
-
Preparation: Add the solvents sequentially.
-
Dissolution: Dissolve this compound in the vehicle. For instance, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[2]
-
Observation: A clear solution with a solubility of at least 2.5 mg/mL (5.67 mM) is obtained.[3][2]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention Research
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: An in-depth technical overview of the preclinical antimalarial candidate DSM705 hydrochloride, focusing on its mechanism of action, experimental evaluation, and developmental context for malaria chemoprevention.
Executive Summary
DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265, DSM705 demonstrated nanomolar potency against both P. falciparum and P. vivax DHODH enzymes and activity against blood-stage parasites with high selectivity over the human enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy, where it fully suppressed parasitemia.[1]
Following the termination of DSM265's development due to toxicity concerns, the strategic focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705 possessed improved properties such as better solubility and a reduced risk of resistance compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This decision was based on its potency and a predicted human half-life that was considered insufficient to meet the target product profile of a once-monthly dosing regimen for malaria chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data, experimental protocols, and developmental pathway of DSM705 to inform future research in the field.
Mechanism of Action
This compound targets the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6] Plasmodium species are entirely dependent on this pathway as they lack the necessary salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity against the Plasmodium DHODH enzyme while showing no significant inhibition of the mammalian ortholog, providing a strong therapeutic window.[1][3][4]
Preclinical Data Summary
The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its pharmacokinetic profile.
In Vitro Activity
DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust activity against cultured P. falciparum parasites.[1][3][4]
| Parameter | Target/Strain | Value (nM) | Reference |
| IC₅₀ | P. falciparum DHODH (PfDHODH) | 95 | [1][3][4] |
| IC₅₀ | P. vivax DHODH (PvDHODH) | 52 | [1][3][4] |
| EC₅₀ | P. falciparum 3D7 Cells | 12 | [1][3][4] |
| IC₅₀ | Human DHODH | No Inhibition | [1][3][4] |
In Vivo Efficacy
Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.
| Animal Model | Dosing Regimen | Key Finding | Reference |
| SCID Mice (P. falciparum) | 3-200 mg/kg, p.o., twice daily for 6 days | Dose-dependent parasite killing. Maximum killing rate at 50 mg/kg, achieving full suppression of parasitemia by days 7-8. | [1][3][4] |
Pharmacokinetic Profile
The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following single oral and intravenous administrations.[1][3][4]
| Parameter | Dose & Route | Value | Reference |
| Bioavailability (F) | 2.6 mg/kg, p.o. | 74% | [1][3][4] |
| 24 mg/kg, p.o. | 70% | [1][3][4] | |
| Half-life (t₁/₂) | 2.6 mg/kg, p.o. | 3.4 h | [1][3][4] |
| 24 mg/kg, p.o. | 4.5 h | [1][3][4] | |
| Max Concentration (Cₘₐₓ) | 2.6 mg/kg, p.o. | 2.6 µM | [1][3][4] |
| 24 mg/kg, p.o. | 20 µM | [1][3][4] | |
| Plasma Clearance (CL) | 2.3 mg/kg, i.v. | 2.8 mL/min/kg | [1][3][4] |
| Volume of Distribution (Vₛₛ) | 2.3 mg/kg, i.v. | 1.3 L/kg | [1][3][4] |
Experimental Methodologies
Detailed protocols are essential for the replication and extension of research findings. The following sections describe the key methodologies used in the preclinical evaluation of DSM705.
In Vitro Enzyme Inhibition Assay (DHODH Assay)
The inhibitory activity of DSM705 against recombinant P. falciparum and P. vivax DHODH was determined using a steady-state kinetic analysis.[2]
-
Enzyme Source: Recombinantly expressed and purified DHODH from P. falciparum and P. vivax.
-
Assay Principle: The assay measures the enzymatic reduction of a ubiquinone analog, which is coupled to the oxidation of dihydroorotate. The reaction rate is monitored spectrophotometrically.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer system.
-
The reaction is initiated by adding the substrates (dihydroorotate and the electron acceptor).
-
The change in absorbance over time is recorded to determine the initial reaction velocity.
-
Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against the logarithm of inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
-
In Vivo Efficacy Model and Workflow
The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which supports the growth of human malaria parasites.[3]
In Vivo Formulation Preparation
The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in vivo studies, specific formulations were used to ensure adequate solubility and bioavailability.[3][4]
-
Protocol 1 (Aqueous-based):
-
Create a stock solution of DSM705 HCl in DMSO (e.g., 25 mg/mL).
-
Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]
-
For example, to prepare 1 mL: Add 100 µL of the DMSO stock to 400 µL PEG300 and mix. Add 50 µL Tween-80 and mix. Finally, add 450 µL saline to reach the final volume.[4]
-
-
Protocol 2 (Cyclodextrin-based):
-
Protocol 3 (Oil-based):
Developmental Context and Future Directions
The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a clinically validated target but also prompted a strategic pivot towards chemoprevention, where a longer duration of action is paramount.[5]
DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with the stringent requirements for a once-monthly prophylactic agent. The primary limitations were its potency and a predicted human half-life that was too short to maintain protective concentrations for a full month from a single dose.[6] This led to the discontinuation of its development in favor of a new structure-based discovery effort. That effort successfully identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSM705 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSM705 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
An In-depth Technical Guide on the Early-Stage Research of DSM705 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on DSM705 hydrochloride, a promising antimalarial candidate. The document delves into its mechanism of action, preclinical efficacy, and pharmacokinetic profile, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Compound Information
DSM705 is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2][3] The hydrochloride salt form, this compound, generally offers enhanced water solubility and stability.[1][3] This compound exhibits potent and selective activity against Plasmodium species with no significant inhibition of the mammalian DHODH enzyme, making it a promising candidate for antimalarial therapy.[1][3][4][5]
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Plasmodium parasites rely exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides essential for DNA and RNA replication.[1][6] Unlike their human hosts, these parasites lack pyrimidine salvage pathways. This dependency makes the de novo pathway an attractive target for therapeutic intervention.
This compound specifically inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the fourth enzyme in this six-step pathway.[2][6] PfDHODH catalyzes the oxidation of dihydroorotate to orotate.[6] By blocking this crucial step, this compound depletes the parasite's pyrimidine pool, thereby halting its growth and replication.[6]
References
In Vivo Efficacy of DSM705 Hydrochloride in Murine Models of Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of DSM705 hydrochloride, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in mouse models of malaria. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical antimalarial activity of this compound. This document summarizes key quantitative data, details established experimental protocols, and visualizes the relevant biological pathway and experimental workflows.
Core Efficacy and Pharmacokinetic Data
This compound has demonstrated significant activity against Plasmodium species in various in vivo studies. The following tables summarize the key quantitative data regarding its efficacy and pharmacokinetic properties in murine models.
Table 1: In Vivo Efficacy of this compound Against Plasmodium falciparum in SCID Mice
| Dosage Regimen (Oral, twice daily for 6 days) | Parasitemia Suppression | Outcome | Reference |
| 3-200 mg/kg | Dose-dependent killing of parasites | - | [1] |
| 50 mg/kg | Complete suppression by days 7-8 | Maximum rate of parasite killing | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Administration Route | Dose | Bioavailability (F) | Apparent Half-life (t½) | Maximum Concentration (Cmax) | Plasma Clearance (CL) | Volume of Distribution (Vss) | Reference |
| Single Oral (p.o.) | 2.6 mg/kg | 74% | 3.4 h | 2.6 µM | - | - | [1] |
| Single Oral (p.o.) | 24 mg/kg | 70% | 4.5 h | 20 µM | - | - | [1] |
| Single Intravenous (IV) | 2.3 mg/kg | - | - | - | 2.8 mL/min/kg | 1.3 L/kg | [1] |
Table 3: In Vitro Potency of this compound
| Target | IC50 / EC50 | Reference |
| P. falciparum DHODH (PfDHODH) | 95 nM | [1] |
| P. vivax DHODH (PvDHODH) | 52 nM | [1] |
| P. falciparum 3D7 cells | 12 nM | [1] |
| Human DHODH | No inhibition | [1] |
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antimalarial effect by targeting the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on this de novo synthesis for the production of essential building blocks for DNA and RNA.[2][3] By inhibiting DHODH, DSM705 effectively halts parasite replication.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of antimalarial compounds like this compound in mouse models. These protocols are based on established methods in the field.[4]
Four-Day Suppressive Test (Peter's Test)
This is the standard and most common in vivo assay to assess the blood schizontocidal activity of a test compound.
Objective: To evaluate the ability of a compound to suppress the proliferation of parasites in the blood.
Materials:
-
Plasmodium berghei or a humanized mouse model with Plasmodium falciparum.
-
Appropriate mouse strain (e.g., SCID, NOD-scid IL2Rγnull, Swiss albino, ICR).[5][6]
-
This compound.
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Standard antimalarial drug for positive control (e.g., Chloroquine).
-
Giemsa stain.
-
Microscope with oil immersion objective.
-
Syringes and needles.
-
Saline solution.
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia (typically 1-5%).
-
Dilute the infected blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject 0.2 mL of the diluted iRBCs intravenously (IV) or intraperitoneally (IP) into each experimental mouse.
-
-
Drug Administration:
-
Randomly divide the infected mice into experimental groups (n=5 per group): vehicle control, positive control, and this compound treatment groups at various doses.
-
Approximately 2-4 hours post-infection, administer the first dose of the respective treatments orally (p.o.) or via the desired route.
-
Continue daily administration for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1,000-2,000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.
-
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
Healthy mice of the appropriate strain (e.g., Swiss outbred).
-
This compound formulated for oral and intravenous administration.
-
Equipment for blood collection (e.g., capillary tubes, syringes).
-
LC-MS/MS for drug concentration analysis.
Procedure:
-
Dosing:
-
For oral administration, administer a single dose of this compound by gavage.
-
For intravenous administration, administer a single bolus dose into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
-
Sample Analysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, t½, AUC (area under the curve), clearance, and bioavailability.
-
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: DSM705 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of DSM705 hydrochloride solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2][3] Proper preparation of this compound is critical for accurate and reproducible experimental results in antimalarial drug discovery and development.
Physicochemical Properties and Solubility
This compound is a pyrrole-based compound with demonstrated activity against Plasmodium falciparum and Plasmodium vivax.[1] While the hydrochloride salt form enhances water solubility and stability compared to its free base, DMSO is a commonly used solvent for preparing stock solutions for in vitro and in vivo studies.[2]
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 226.83 | Ultrasonic treatment may be required to fully dissolve the compound. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1] |
| Methanol | 250 | 567.09 | Requires ultrasonic treatment for dissolution.[1] |
| Formulation 1 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4] |
| Formulation 2 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4] |
| Formulation 3 | ≥ 2.5 | ≥ 5.67 | 10% DMSO, 90% Corn Oil.[1] |
Mechanism of Action: DHODH Inhibition
This compound selectively targets the Plasmodium DHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway.[5] Unlike mammals, which can salvage pyrimidines from their host, Plasmodium parasites are entirely dependent on this de novo pathway, making DHODH an attractive drug target.[5] Inhibition of this enzyme depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and leading to parasite death.[5]
Caption: Signaling pathway of this compound action.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Preparation: In a well-ventilated area, wear appropriate PPE. Ensure that the DMSO is anhydrous and has been recently opened to minimize water absorption.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.09 mg of the compound (Molecular Weight: 440.85 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator. Sonicate in short bursts of 5-10 minutes, checking for dissolution between intervals.[1] Gentle heating (e.g., in a 37°C water bath) can also aid dissolution.[6]
-
Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Under these conditions, the solution should be stable for up to one month, though re-examination of efficacy is recommended for longer storage.[7]
Caption: Experimental workflow for preparing this compound stock solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be diluted in the appropriate culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[7]
-
Pre-warm: Pre-warm the cell culture medium to 37°C.[6]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
Preparation of Working Solutions for In Vivo Studies
For animal studies, the DMSO stock solution is typically formulated with co-solvents to improve bioavailability and reduce toxicity. Below are examples of common formulations.[1][4]
Formulation 1: PEG300, Tween-80, and Saline
-
Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.[4]
-
Add 50 µL of Tween-80 and mix thoroughly.[4]
-
Add 450 µL of saline and mix to a final homogeneous solution.[4]
Formulation 2: SBE-β-CD in Saline
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.[4]
-
Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix well.[4]
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[8]
-
In case of contact, wash the affected area thoroughly with soap and water.[8] If inhaled, move to fresh air.[8] If ingested, rinse the mouth with water and do not induce vomiting.[8] Seek medical attention if any symptoms persist.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[8]
-
Store the compound tightly sealed in a dry and cool place.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. targetmol.com [targetmol.com]
Application Notes and Protocols for DSM705 Hydrochloride In Vitro Assay with P. falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 hydrochloride is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2][3] This characteristic makes it a promising candidate for antimalarial drug development. Accurate and reproducible in vitro assays are critical for evaluating the potency and efficacy of DSM705 and other antimalarial compounds. These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay.
Mechanism of Action
DSM705 targets the P. falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Unlike the host human cells, which can salvage pyrimidines, the parasite relies solely on this de novo pathway, making DHODH an excellent drug target. By inhibiting this enzyme, DSM705 depletes the parasite's pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting its growth and replication.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against P. falciparum.
| Parameter | Strain/Target | Value | Reference |
| IC50 | P. falciparum DHODH | 95 nM | [1][2][3] |
| IC50 | P. vivax DHODH | 52 nM | [1][2][3] |
| EC50 | P. falciparum 3D7 cells | 12 nM | [1][2] |
Note: IC50 (Half-maximal inhibitory concentration) refers to the concentration of the drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration) is the concentration that gives half-maximal response in a whole-cell assay.
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This protocol details the steps for determining the IC50 value of this compound against P. falciparum in vitro. The SYBR Green I dye binds to double-stranded DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.[4][5]
Materials
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[6][7][8]
-
This compound
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator (37°C)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methods
1. P. falciparum Culture Maintenance
-
Maintain continuous asynchronous cultures of P. falciparum in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium.
-
Incubate at 37°C in a modular chamber flushed with the gas mixture.[8]
-
Monitor parasite growth daily via Giemsa-stained thin blood smears.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a uniform parasite population for the assay.
2. Preparation of Drug Plates
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the DSM705 stock solution in Complete Medium in a separate 96-well plate to create a range of concentrations (e.g., from 1000 nM to 0.1 nM).
-
Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.
-
Include control wells:
-
Drug-free control (parasitized red blood cells with no drug)
-
Background control (uninfected red blood cells)
-
3. Assay Initiation
-
Dilute the synchronized ring-stage parasite culture with fresh erythrocytes and Complete Medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate, for a final volume of 200 µL per well.
-
Incubate the plate at 37°C for 72 hours in the gassed chamber.
4. Lysis and Staining
-
After the incubation period, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock solution 1:10,000 in the lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
5. Data Acquisition and Analysis
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Average the fluorescence readings from the triplicate wells for each concentration.
-
Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Signaling Pathway: Pyrimidine Biosynthesis Inhibition by DSM705
Caption: Inhibition of P. falciparum DHODH by DSM705 in the pyrimidine biosynthesis pathway.
Experimental Workflow: In Vitro Assay for DSM705
Caption: Workflow for determining the IC50 of DSM705 against P. falciparum.
References
- 1. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation and Storage of DSM705 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSM705 hydrochloride is a potent, orally bioactive antimalarial compound that functions as a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] It demonstrates nanomolar potency against the Plasmodium DHODH enzyme, crucial for parasite pyrimidine biosynthesis, while showing no significant inhibition of the mammalian host enzyme.[1][2][4] This selectivity makes DSM705 a valuable tool in antimalarial drug research and development.
Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. The hydrochloride salt form of DSM705 generally offers enhanced stability and aqueous solubility over its free base counterpart.[4] This document provides detailed protocols for the preparation of stock solutions for both in vitro and in vivo applications, along with guidelines for proper storage to ensure solution integrity.
Data Summary
Quantitative data regarding the solubility and recommended storage of this compound are summarized below for quick reference.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Application Type |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~226.83 mM)[1] | In Vitro Stock |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (5.67 mM)[1][2] | In Vivo Formulation |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM)[1][2] | In Vivo Formulation |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM)[1][2] | In Vivo Formulation |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Period | Key Considerations |
|---|---|---|
| -20°C | 1 month[2][3] | Store in sealed vials to prevent moisture exposure.[1][2] |
| -80°C | 6 months[2] | Preferred for long-term storage. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
3.1 Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Corn oil
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Protocol 1: Preparation of High-Concentration DMSO Stock Solution (for In Vitro use)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be used for subsequent dilutions for in vitro assays.
-
Preparation: Work in a well-ventilated area and wear appropriate PPE.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 100 µL of DMSO to create a 100 mg/mL stock solution).
-
Mixing: Vortex the solution vigorously until the solid is completely dissolved. If precipitation occurs or dissolution is slow, gentle heating or sonication can be used to facilitate dissolution.[2]
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use volumes in sterile, tightly sealed cryovials. Store immediately at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[1]
3.3 Protocol 2: Preparation of Working Solution for In Vivo Studies
This protocol provides an example of how to dilute the high-concentration DMSO stock into a vehicle suitable for oral administration in animal models. The components should be added sequentially as described.[1]
-
Prepare DMSO Stock: First, prepare a clear stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Vehicle Preparation (Example for 1 mL of 2.5 mg/mL working solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1][2] c. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1][2] d. Add 450 µL of saline to reach a final volume of 1 mL. Vortex again to ensure a clear, uniform solution.[1][2]
-
Use: The final formulation should be prepared fresh before use.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in preparing and storing this compound solutions.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
Application Notes and Protocols for Plasmodium falciparum Culture and Drug Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, presents a significant global health challenge, largely due to the emergence and spread of drug-resistant strains. In vitro cultivation of P. falciparum and subsequent drug susceptibility testing are indispensable tools in the discovery and development of new antimalarial compounds, as well as in monitoring the efficacy of existing therapies. This document provides detailed protocols for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum and for the most commonly employed drug sensitivity assays.
Section 1: In Vitro Culture of Plasmodium falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum was first established by Trager and Jensen.[1] This method allows for the propagation of the parasite in human red blood cells, providing a consistent source of material for experimental studies.
Optimal Culture Parameters
Successful cultivation of P. falciparum hinges on maintaining specific environmental and cellular conditions. Key parameters are summarized in the table below.
| Parameter | Recommended Value/Range | Notes |
| Temperature | 37°C | Stable temperature is critical for parasite viability. |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ | A specialized gas mixture is essential for parasite growth.[2] |
| Hematocrit | 2% - 5% | The percentage of red blood cells in the total culture volume.[3][4] |
| Initial Parasitemia | 0.1% - 0.5% | The percentage of infected red blood cells at the start of a new culture.[3][5] |
| Culture Medium | RPMI-1640 | Supplemented with various components (see Protocol 1). |
| Serum/Serum Substitute | 10% Human Serum or 0.5% Albumax II | Provides essential growth factors. Serum-free options are available.[6][7] |
Experimental Protocol: Continuous Culture of P. falciparum
Materials:
-
P. falciparum parasite strain (e.g., 3D7, Dd2)
-
Human red blood cells (RBCs), type O+
-
Complete Culture Medium (CCM):
-
RPMI-1640 with L-glutamine and HEPES
-
10% heat-inactivated human serum or 0.5% Albumax I/II
-
25 mM HEPES
-
2 mM L-glutamine
-
50 mg/L hypoxanthine
-
2 g/L sodium bicarbonate
-
10 mg/L gentamicin
-
-
Sterile culture flasks (T25 or T75)
-
Incubator with gas control (5% CO₂, 5% O₂, 90% N₂)
-
Centrifuge
-
Microscope
-
Giemsa stain
Procedure:
-
Preparation of Complete Culture Medium (CCM): Aseptically combine all components of the CCM. The medium should be pre-warmed to 37°C before use.
-
Washing Red Blood Cells:
-
Centrifuge whole blood to pellet the RBCs.
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with an equal volume of incomplete RPMI-1640 (without serum/Albumax).
-
After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.
-
-
Initiating the Culture:
-
In a sterile culture flask, combine the washed RBCs, CCM, and the parasite inoculum to achieve the desired starting hematocrit (e.g., 5%) and parasitemia (e.g., 0.5%).
-
-
Maintaining the Culture:
-
Place the culture flask in a 37°C incubator with the appropriate gas mixture.
-
Change the medium daily to replenish nutrients and remove metabolic waste. This is done by gently aspirating the old medium without disturbing the RBC layer and adding fresh, pre-warmed CCM.
-
Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
-
Sub-culturing (Splitting):
-
When the parasitemia reaches 3-5%, the culture should be split.
-
Calculate the volume of the existing culture needed to initiate a new culture at the desired starting parasitemia.
-
Add fresh, uninfected RBCs and CCM to the new flask to achieve the desired hematocrit and volume.
-
Experimental Protocol: Synchronization of Parasite Cultures
Synchronization of the parasite life cycle is often necessary for stage-specific studies. The sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage parasites.
Materials:
-
Asynchronous P. falciparum culture
-
5% (w/v) D-sorbitol solution, sterile
-
Incomplete RPMI-1640
-
Complete Culture Medium (CCM)
-
Centrifuge
Procedure:
-
Pellet the erythrocytes from the asynchronous culture by centrifugation.
-
Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate the suspension at 37°C for 10-15 minutes. This will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).
-
Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).
-
Carefully remove the sorbitol-containing supernatant.
-
Wash the erythrocyte pellet twice with incomplete RPMI-1640.
-
Resuspend the final pellet in CCM and return to standard culture conditions. For tighter synchronization, this process can be repeated after 48 hours.
Section 2: In Vitro Drug Susceptibility Assays
Several methods are available to assess the in vitro susceptibility of P. falciparum to antimalarial compounds. The most common assays are the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the [³H]-hypoxanthine incorporation assay.
Comparison of IC₅₀ Values for Standard Antimalarials
The 50% inhibitory concentration (IC₅₀) is a key metric for determining a drug's potency. The following table provides a comparative overview of typical IC₅₀ values for common antimalarial drugs against reference parasite strains, as determined by different assays. It is important to note that these values can vary between laboratories and experimental conditions.
| Drug | Strain | SYBR Green I Assay IC₅₀ (nM) | pLDH Assay IC₅₀ (nM) | [³H]-hypoxanthine Assay IC₅₀ (nM) |
| Chloroquine | 3D7 (sensitive) | ~10 - 30[8][9] | ~15 - 40 | ~10 - 25[5] |
| Dd2 (resistant) | >100[9] | >100 | >100 | |
| Artemisinin | 3D7 | ~1 - 5[8] | ~2 - 8 | ~1 - 7[5] |
| Dd2 | ~1 - 6 | ~2 - 10 | ~1 - 8 | |
| Mefloquine | 3D7 | ~15 - 40[8] | ~20 - 50 | ~10 - 35 |
| Dd2 | ~30 - 60 | ~40 - 70 | ~25 - 55 |
Experimental Workflow for Drug Susceptibility Testing
The general workflow for performing an in vitro drug susceptibility assay is outlined in the diagram below.
Caption: General workflow for in vitro antimalarial drug susceptibility testing.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Reagent Preparation:
| Reagent | Components | Final Concentration |
| Lysis Buffer | Tris-HCl (pH 7.5) | 20 mM |
| EDTA | 5 mM | |
| Saponin | 0.008% (w/v) | |
| Triton X-100 | 0.08% (v/v) | |
| SYBR Green I Solution | SYBR Green I stock (10,000x) | 2x in Lysis Buffer |
Procedure:
-
Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit.
-
Dispense 100 µL of the parasite culture into the wells of a 96-well plate containing serial dilutions of the test compounds. Include drug-free and parasite-free controls.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I solution to each well.[10]
-
Mix gently and incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
Calculate the percent inhibition of parasite growth for each drug concentration and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, which is released upon lysis of the infected red blood cells.
Reagent Preparation:
| Reagent | Components | Final Concentration |
| Malstat Reagent | Tris-HCl (pH 9.0) | 30.27 mM |
| Lithium L-lactate | 115.7 mM | |
| Triton X-100 | 0.11% (v/v) | |
| 3-acetylpyridine adenine dinucleotide (APAD) | 0.62 mM | |
| NBT/PES Solution | Nitro blue tetrazolium (NBT) | 1.96 mM |
| Phenazine ethosulfate (PES) | 0.24 mM |
Procedure:
-
Follow steps 1-3 of the SYBR Green I assay protocol.
-
After the 72-hour incubation, lyse the cells by freeze-thaw cycles.
-
In a separate flat-bottomed 96-well plate, add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.[11]
-
Transfer 20 µL of the lysate from the drug plate to the corresponding wells of the assay plate.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition and IC₅₀ values.
Protocol 3: [³H]-Hypoxanthine Incorporation Assay
This radiometric assay is considered the "gold standard" and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.[5]
Reagent Preparation:
| Reagent | Components | Final Concentration/Activity |
| Culture Medium | Hypoxanthine-free RPMI-1640 based CCM | - |
| [³H]-hypoxanthine | [³H]-hypoxanthine stock | 0.5 µCi/well |
Procedure:
-
Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit in hypoxanthine-free CCM.[12]
-
Dispense 200 µL of the culture into a 96-well plate with pre-dispensed drugs.
-
Incubate for 24 hours under standard culture conditions.
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24-48 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition and IC₅₀ values.
Section 3: Signaling Pathways as Drug Targets
Understanding the parasite's signaling pathways can reveal novel targets for antimalarial drug development. Key pathways involved in parasite survival and proliferation include those regulated by cyclic AMP (cAMP) and calcium (Ca²⁺).
cAMP Signaling Pathway
The cAMP signaling pathway in P. falciparum is crucial for processes such as red blood cell invasion.[13][14]
Caption: Simplified cAMP signaling pathway in P. falciparum.
This pathway involves the conversion of ATP to cAMP by adenylyl cyclase, which then activates Protein Kinase A (PKA). Activated PKA phosphorylates various substrate proteins that are essential for the invasion of red blood cells.[15][16]
Calcium Signaling Pathway
Calcium signaling is vital for multiple stages of the parasite life cycle, including merozoite egress from infected red blood cells and motility.[17]
Caption: Key elements of the calcium signaling pathway in P. falciparum.
Upon receiving a signal, Phospholipase C (PLC) generates inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. The resulting increase in cytosolic Ca²⁺ activates Calcium-Dependent Protein Kinases (CDPKs), which in turn regulate processes like microneme secretion, essential for parasite motility and invasion.[2][18]
Conclusion
The protocols and data presented here provide a comprehensive guide for the in vitro cultivation of P. falciparum and the assessment of antimalarial drug efficacy. Standardization of these techniques is crucial for obtaining reproducible and comparable data, which is fundamental to the global effort to combat malaria. The exploration of parasite-specific signaling pathways continues to be a promising avenue for the identification of novel drug targets to overcome the challenge of resistance.
References
- 1. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium in the Backstage of Malaria Parasite Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. iddo.org [iddo.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 15. Exploring the Plasmodium falciparum cyclic-adenosine monophosphate (cAMP)-dependent protein kinase (PfPKA) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Post-translational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAPI-Based Fluorescence Assay for Plasmodium Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating parasitic disease caused by Plasmodium species, necessitates the continuous development of novel therapeutic agents due to the emergence of drug-resistant parasite strains.[1][2][3][4][5] A crucial component of antimalarial drug discovery is the availability of robust, scalable, and cost-effective in vitro assays to screen compound libraries for their ability to inhibit parasite growth. The DAPI (4′,6-diamidino-2-phenylindole)-based fluorescence assay is a widely adopted method for quantifying Plasmodium falciparum growth in a high-throughput format.[1][2][3][4][5]
This method offers a technically simple and reliable alternative to the traditional [³H]hypoxanthine incorporation assay, avoiding the use of radioactive materials and the associated logistical challenges.[1][2][3][4][5] The principle of the assay is straightforward: DAPI is a fluorescent dye that strongly binds to the adenine-thymine (A-T) rich regions of DNA.[6] As the parasite replicates within red blood cells, its DNA content increases, leading to a proportional increase in DAPI fluorescence. By measuring the fluorescence intensity, one can quantify parasite growth and, consequently, the inhibitory effect of potential antimalarial compounds.[1][4] This assay has been successfully used to screen large compound libraries and has shown comparable results to the gold-standard radiometric assays.[1][2][3][5]
Principle of the Assay
The DAPI-based fluorescence assay for Plasmodium growth inhibition relies on the following principles:
-
Plasmodium falciparum Culture: The parasite is cultured in vitro in human erythrocytes.
-
Compound Treatment: The cultured parasites are exposed to a serial dilution of the test compounds.
-
Parasite Growth: The parasites are incubated for a period that allows for at least one full life cycle (approximately 48-72 hours), leading to an increase in parasite numbers and thus, total DNA content in the wells with untreated or ineffectively treated parasites.[1][7]
-
DAPI Staining: After the incubation period, DAPI is added to the culture. DAPI, being cell-permeable, enters the erythrocytes and intercalates with the parasite's DNA.[1][6][7]
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. High fluorescence indicates robust parasite growth, while low fluorescence suggests growth inhibition by the test compound.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of growth inhibition for each compound concentration, and subsequently, the 50% inhibitory concentration (IC₅₀) is determined.[1][3]
Experimental Workflow
The overall workflow of the DAPI-based Plasmodium growth inhibition assay is depicted below.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
Dimethyl sulfoxide (DMSO)
-
DAPI (4′,6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL in water)
-
Saponin
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 384-well microplates
-
Gas mixture for parasite culture (e.g., 5% CO₂, 5% O₂, 90% N₂)
-
Humidified incubator at 37°C
-
Fluorescence microplate reader
Protocol Steps:
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%).
-
Dispense the diluted compounds into the 384-well plates. Include wells for positive controls (known antimalarial drugs) and negative controls (DMSO vehicle).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
-
Assay Initiation:
-
Incubation:
-
DAPI Staining:
-
Prepare a DAPI staining solution. A common working concentration is 0.3 µg/mL DAPI with a final concentration of 0.03% saponin in PBS.
-
After the 72-hour incubation, add the DAPI staining solution to each well.
-
Incubate the plates in the dark at room temperature for at least 30 minutes.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 358 nm and emission at approximately 461 nm.[6]
-
Data Presentation and Analysis
The raw fluorescence data is processed to determine the percent inhibition of parasite growth for each compound concentration.
Data Analysis Steps:
-
Background Subtraction: Subtract the average fluorescence of the wells containing only erythrocytes (no parasites) from all other readings.
-
Normalization:
-
The average fluorescence of the negative control wells (parasites + DMSO) represents 0% inhibition (maximum growth).
-
The average fluorescence of the positive control wells (parasites + a lethal concentration of a standard antimalarial) represents 100% inhibition.
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_TestWell - Fluorescence_PositiveControl) / (Fluorescence_NegativeControl - Fluorescence_PositiveControl))
-
IC₅₀ Determination:
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of parasite growth.
-
Example Data Table:
The following table summarizes hypothetical results for two test compounds and a control drug against a drug-sensitive P. falciparum strain.
| Compound | Target/Mechanism of Action | IC₅₀ (nM) | Slope of Dose-Response Curve | Max Inhibition (%) |
| Chloroquine | Heme detoxification | 15.2 | 1.8 | 98.5 |
| Artemisinin | Oxidative stress | 5.8 | 2.5 | 99.2 |
| Compound A | Unknown | 25.6 | 1.5 | 95.1 |
| Compound B | Unknown | 150.3 | 0.9 | 85.7 |
Signaling Pathway Diagram
While the DAPI assay measures a downstream effect (DNA replication) rather than a specific signaling pathway, we can illustrate the logical relationship of how an effective antimalarial drug interrupts parasite proliferation, leading to the observed decrease in DAPI fluorescence.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | Low parasitemia, inefficient DAPI staining, high background fluorescence from media or plates. | Ensure starting parasitemia is adequate (0.5-1%). Optimize DAPI concentration and incubation time. Use black, clear-bottom plates to minimize background. |
| High Well-to-Well Variability | Inconsistent cell seeding, compound dispensing errors, edge effects in the plate. | Use a multichannel pipette or automated liquid handler for consistency. Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| Inconsistent IC₅₀ Values | Changes in parasite drug sensitivity, issues with compound stability or dilution series. | Regularly check the IC₅₀ of control drugs to monitor parasite sensitivity. Prepare fresh compound dilutions for each experiment. Verify the accuracy of the serial dilutions. |
| No Inhibition by Control Drugs | Drug-resistant parasite strain used, inactive control drug stock. | Confirm the drug sensitivity profile of the parasite strain. Use a fresh, validated stock of the control drug. |
Conclusion
The DAPI-based fluorescence assay is a powerful tool for antimalarial drug discovery, offering a simple, robust, and high-throughput method for assessing parasite growth inhibition.[1][4] Its non-radioactive nature and compatibility with laboratory automation make it an attractive choice for both academic research and industrial drug screening campaigns.[1][2][3][4][5] Careful optimization of assay parameters and consistent execution are key to obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. High-throughput Plasmodium falciparum growth assay for malaria drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ajtmh.org [ajtmh.org]
Application Notes and Protocols for Pharmacokinetic Analysis of DSM705 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 hydrochloride is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3][4] Unlike the human host, the parasite cannot salvage pyrimidines and relies entirely on the de novo synthesis pathway, making PfDHODH a key target for antimalarial drugs.[1][2][3] DSM705 has demonstrated efficacy in mouse models of malaria. This document provides detailed protocols for the pharmacokinetic analysis of this compound in mice, intended to guide researchers in preclinical drug development.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound selectively inhibits Plasmodium dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] This enzyme catalyzes the oxidation of dihydroorotate to orotate. By blocking this step, DSM705 deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite death. The selectivity for the parasite's enzyme over the human homolog is a key feature of this compound.[1][2][3]
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by DSM705 in the Plasmodium pyrimidine biosynthesis pathway.
Pharmacokinetic Parameters of this compound in Mice
The following tables summarize the key pharmacokinetic parameters of this compound in Swiss Outbred and SCID mice following oral (p.o.) and intravenous (i.v.) administration.
Table 1: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Parameter | 2.6 mg/kg (p.o.) | 24 mg/kg (p.o.) | 2.3 mg/kg (i.v.) |
| Cmax (µM) | 2.6[5][6][7] | 20[5][6][7] | - |
| t½ (h) | 3.4[5][6][7] | 4.5[5][6][7] | - |
| Bioavailability (F%) | 74[5][6][7] | 70[5][6][7] | - |
| Clearance (CL, mL/min/kg) | - | - | 2.8[5][6][7] |
| Volume of Distribution (Vss, L/kg) | - | - | 1.3[5][6][7] |
Table 2: Dosing Regimen for Efficacy Studies in SCID Mice
| Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 3 - 200 | p.o. | Twice a day | 6 days[5][6] |
Experimental Protocols
I. Animal Handling and Husbandry
-
Species: Male or female Swiss Outbred mice for pharmacokinetic studies and SCID mice for efficacy studies.
-
Age: 6-8 weeks.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Acclimation: Allow at least one week for acclimatization before the start of the experiment.
-
Ethics: All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
II. Formulation Preparation
A. Oral (p.o.) Formulation
This formulation has been reported for the oral administration of this compound.
-
Vehicle Composition:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween® 80
-
45% Saline (0.9% NaCl)
-
-
Preparation Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of PEG300.
-
Add the this compound stock solution to the PEG300 and mix thoroughly.
-
Add Tween® 80 to the mixture and vortex until clear.
-
Finally, add the saline and mix to obtain a homogenous solution.
-
Prepare the formulation fresh on the day of dosing.
-
B. Intravenous (i.v.) Formulation
A specific intravenous formulation for this compound is not explicitly detailed in the provided search results. A common approach for intravenous administration of compounds with limited aqueous solubility is to use a co-solvent system. The following is a general protocol that should be adapted and validated for this compound.
-
Vehicle Composition (Example):
-
10% DMSO
-
90% Saline (0.9% NaCl) or 5% Dextrose in water (D5W)
-
-
Preparation Procedure:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Slowly add the saline or D5W to the DMSO stock solution while vortexing to avoid precipitation.
-
Visually inspect the final solution for any particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of dosing and keep it at room temperature.
-
III. Dosing and Blood Sample Collection
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in mice.
A. Oral Administration
-
Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the prepared oral formulation of this compound via oral gavage at the desired dose volume (typically 5-10 mL/kg).
-
Return the animals to their cages and provide access to food 2-4 hours post-dosing.
B. Intravenous Administration
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Administer the prepared intravenous formulation of this compound via the lateral tail vein at the desired dose volume (typically 5 mL/kg).
C. Blood Sample Collection
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. Suggested time points are:
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Intravenous: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Use a sparse sampling or serial bleeding technique. For serial bleeding, the saphenous vein is a suitable site.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Keep the blood samples on ice until processing.
IV. Plasma Sample Preparation and Analysis
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
V. LC-MS/MS Analysis of DSM705 in Plasma
A specific, validated LC-MS/MS method for DSM705 is not publicly available. The following provides a general starting point for method development.
A. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Conditions (Example)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient from low to high organic phase to ensure proper separation and elution of DSM705.
-
Injection Volume: 5-10 µL.
C. Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) transitions for DSM705 and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will likely be the [M+H]+ of DSM705.
VI. Pharmacokinetic Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of DSM705 to the internal standard against the nominal concentrations in the spiked plasma standards.
-
Use the calibration curve to determine the concentration of DSM705 in the unknown samples.
-
Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss, and F%).
Conclusion
This document provides a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in mice. Adherence to these guidelines will enable researchers to generate robust and reliable data to support the preclinical development of this promising antimalarial candidate. It is crucial to validate all methods, particularly the analytical and formulation procedures, within the specific laboratory setting.
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of pyrimidine biosynthetic enzymes in Plasmodium falciparum | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Oral Administration of DSM705 Hydrochloride in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of DSM705 hydrochloride, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), in animal models. The following sections detail the compound's mechanism of action, summarize key quantitative data from in vivo studies, and provide detailed protocols for efficacy and pharmacokinetic assessments.
Mechanism of Action
This compound is an orally active antimalarial compound that targets the de novo pyrimidine biosynthesis pathway in Plasmodium parasites.[1][2] Specifically, it inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines.[3][4] Unlike their mammalian hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are entirely dependent on de novo synthesis for the production of essential building blocks for DNA and RNA.[3][4] The high selectivity of DSM705 for the parasite enzyme over the human homologue provides a therapeutic window for its antimalarial activity.[1][2]
References
- 1. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.muhn.edu.cn [journals.muhn.edu.cn]
Application Notes and Protocols for Measuring DSM705 Hydrochloride Potency Against Liver-Stage Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, and the development of novel antimalarial agents is crucial to combat drug resistance and move towards eradication. The liver stage of Plasmodium infection is an attractive target for prophylactic drugs as it precedes the symptomatic blood stage. DSM705 hydrochloride is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the parasite.[1] Unlike its mammalian host, Plasmodium relies entirely on the de novo synthesis of pyrimidines, making DHODH a validated drug target.[2][3] DSM705 has demonstrated activity against both blood and liver stages of Plasmodium falciparum.[3] These application notes provide detailed protocols for determining the in vitro potency of this compound against the liver stages of malaria parasites.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound targets and inhibits the Plasmodium DHODH enzyme. This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthetic pathway. By blocking this step, DSM705 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.
Quantitative Data Summary
Table 1: In Vitro Potency of DSM705 against Plasmodium DHODH
| Target Enzyme | IC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | 95 | [1] |
| P. vivax DHODH (PvDHODH) | 52 | [1] |
Table 2: In Vitro Potency of DSM705 against Blood-Stage P. falciparum
| Parasite Strain | EC50 (nM) | Reference |
| P. falciparum 3D7 | 12 | [1] |
Experimental Protocols
Measuring the potency of this compound against liver-stage malaria involves three key stages: preparation of materials, the in vitro liver-stage inhibition assay, and data analysis.
Protocol 1: Culture of HepG2 Cells
HepG2 cells are a human hepatoma cell line commonly used for in vitro malaria liver-stage assays.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well flat-bottom plates, collagen-coated
Procedure:
-
Maintain HepG2 Cultures: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed into new flasks at a 1:4 or 1:8 ratio.
-
Seeding for Assay: For the inhibition assay, detach cells as described above and seed them into collagen-coated 96-well plates at a density of 3 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.
Protocol 2: Isolation of Plasmodium Sporozoites
This protocol describes the dissection of salivary glands from infected Anopheles stephensi mosquitoes to isolate Plasmodium sporozoites. For these assays, luciferase-expressing P. berghei sporozoites are often used as a model.
Materials:
-
Infected Anopheles stephensi mosquitoes (14-21 days post-infectious blood meal)
-
Dissection microscope
-
Fine-tipped forceps
-
Glass homogenizer
-
DMEM (serum-free)
-
Centrifuge
Procedure:
-
Mosquito Dissection: Anesthetize mosquitoes on ice. Under a dissection microscope, carefully dissect the salivary glands.
-
Sporozoite Release: Place the dissected salivary glands in a small volume of cold, serum-free DMEM in a glass homogenizer. Gently grind the tissue to release the sporozoites.
-
Purification: Centrifuge the homogenate at a low speed (e.g., 100 x g) for 2-3 minutes at 4°C to pellet mosquito debris. Carefully transfer the supernatant containing the sporozoites to a new tube.
-
Counting: Count the sporozoites using a hemocytometer to determine the concentration.
-
Infection: Dilute the sporozoites in complete DMEM to the desired concentration for infection (e.g., 1 x 10^4 sporozoites per well).
Protocol 3: In Vitro Liver-Stage Inhibition Assay
This protocol details the steps to assess the inhibitory effect of this compound on Plasmodium liver-stage development.
Materials:
-
96-well plate with seeded HepG2 cells
-
Plasmodium sporozoite suspension
-
This compound stock solution (in DMSO)
-
Complete DMEM
-
Luminescence substrate (e.g., Luciferin)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final DMSO concentration in the assay should be kept below 0.5%.
-
Infection of Hepatocytes: Aspirate the medium from the HepG2 cells in the 96-well plate. Add 50 µL of the sporozoite suspension to each well. Centrifuge the plate at a low speed (e.g., 330 x g) for 3 minutes to facilitate sporozoite contact with the cells.
-
Compound Treatment: After a 2-3 hour incubation period at 37°C to allow for sporozoite invasion, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., atovaquone) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Luminescence Readout:
-
Aspirate the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol of the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate luminometer.
-
Protocol 4: Immunofluorescence Assay (IFA) for Visualization
IFA can be used as an alternative or complementary method to visualize and quantify the effect of DSM705 on parasite development.
Materials:
-
Infected and treated 96-well plates from Protocol 3
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-Plasmodium HSP70)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope or high-content imager
Procedure:
-
Fixation: After the 48-72 hour incubation, gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at 37°C in the dark.
-
-
Imaging: Wash three times with PBS and visualize the parasites using a fluorescence microscope. The number and size of the developing liver-stage schizonts can be quantified.
Data Analysis
The potency of this compound is determined by calculating the 50% inhibitory concentration (IC50).
-
Data Normalization: For the luminescence assay, normalize the relative light unit (RLU) values to the vehicle control (DMSO), which represents 100% parasite viability.
-
Dose-Response Curve: Plot the percentage of parasite inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.
Conclusion
These application notes provide a comprehensive guide for researchers to measure the in vitro potency of this compound against the liver stages of Plasmodium. The detailed protocols for cell culture, sporozoite isolation, and both luminescence-based and immunofluorescence-based inhibition assays will enable the generation of robust and reproducible data. The provided quantitative data for DSM705 against the DHODH enzyme and blood-stage parasites serves as a valuable reference. By following these protocols, researchers can further characterize the antimalarial activity of DSM705 and contribute to the development of new prophylactic therapies against malaria.
References
- 1. Drug Screen Targeted at Plasmodium Liver Stages Identifies a Potent Multistage Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Inconsistent IC50 values with DSM705 hydrochloride assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent IC50 values in their assays with DSM705 hydrochloride. This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active antimalarial compound that functions as a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Plasmodium parasites rely exclusively on this pathway for pyrimidine synthesis, making DHODH a critical target for drug development. This compound shows potent activity against Plasmodium DHODH but does not significantly inhibit the mammalian enzyme, providing a basis for its selective toxicity.
Q2: What are the expected IC50/EC50 values for this compound?
A2: The inhibitory potency of this compound varies depending on the assay format (biochemical vs. cell-based) and the specific Plasmodium species. Published data provides a general range to expect:
| Assay Type | Target | Reported IC50/EC50 Range |
| Biochemical Assay | P. falciparum DHODH | 95 nM |
| Biochemical Assay | P. vivax DHODH | 52 nM |
| Cell-based Assay | P. falciparum 3D7 strain | 12 nM (EC50) |
Q3: Why are my IC50 values for this compound inconsistent between experiments?
A3: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from a variety of factors. It is essential to meticulously control experimental variables to ensure reproducibility. Key factors that can influence IC50 values include:
-
Compound-Related Issues: Solubility, stability, and accurate concentration determination of this compound are critical.
-
Assay Conditions (Enzymatic): Variations in enzyme concentration, substrate concentration (dihydroorotate and decylubiquinone), and incubation times can significantly alter the apparent IC50.
-
Assay Conditions (Cell-based): Factors such as parasite synchronization, initial parasitemia, hematocrit, cell seeding density, and choice of viability assay can all contribute to variability.
-
General Lab Practices: Pipetting accuracy, plate uniformity ("edge effects"), and the quality of reagents can all introduce errors.
Troubleshooting Inconsistent IC50 Values
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.
Problem 1: Higher than Expected IC50 Values
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles. |
| Compound Precipitation | Ensure complete solubilization of this compound in the assay medium. Visually inspect for any precipitate. Consider the final DMSO concentration and its potential effects. |
| Sub-optimal Assay Conditions | Enzymatic: Verify that the substrate concentrations are at or below their Km values. High substrate concentrations can lead to an overestimation of the IC50 for competitive inhibitors. Cell-based: Ensure the incubation time is sufficient for the compound to exert its effect (typically 72 hours for P. falciparum growth assays). |
| P. falciparum Resistance | If working with lab-adapted strains, consider the possibility of acquired resistance. Verify the identity and characteristics of your parasite line. |
Problem 2: Lower than Expected IC50 Values
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Calculation | Double-check all calculations for stock solution and serial dilutions. |
| Cytotoxicity of the Solvent | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the parasites and is consistent across all wells, including controls. |
| Contamination of Cell Culture | Regularly test for mycoplasma and other potential contaminants. |
Problem 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension of parasitized red blood cells before seeding. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. |
| Edge Effects in the Plate | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment and minimize evaporation. |
| Incomplete Drug Mixing | Gently mix the plate by tapping or using a plate shaker after adding the compound. |
Experimental Protocols
Protocol 1: P. falciparum DHODH Enzymatic Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant P. falciparum DHODH.
Materials:
-
Recombinant P. falciparum DHODH
-
L-dihydroorotate (substrate)
-
Decylubiquinone (CoQd, electron acceptor)
-
2,6-dichloroindophenol (DCIP, indicator dye)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
This compound stock solution (in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Perform serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP.
-
Initiate the reaction by adding the P. falciparum DHODH enzyme.
-
-
Incubation and Measurement: Incubate the plate at the optimal temperature and monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a common method for assessing the effect of this compound on the growth of asexual, intraerythrocytic P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the complete culture medium.
-
Assay Setup:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the synchronized parasite culture (at a starting parasitemia of ~0.5% and a hematocrit of ~2%).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
After incubation, freeze the plates to lyse the RBCs.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBC controls.
-
Normalize the data to the vehicle-treated control wells (set as 100% growth).
-
Plot the normalized growth against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the EC50 value.
-
Visualizations
Caption: Mechanism of this compound action on DHODH.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
DSM705 hydrochloride solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DSM705 hydrochloride in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of your solutions for in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has limited solubility in purely aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | 1. Lower the final concentration: The solubility in aqueous-based formulations is significantly lower than in pure DMSO. 2. Use co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 are recommended to maintain solubility.[1][2] 3. Employ cyclodextrins: SBE-β-CD can be used to enhance aqueous solubility.[1][2] |
| Cloudy or hazy solution after mixing. | Incomplete dissolution of the compound. | 1. Gentle heating: Warm the solution to approximately 45°C to aid dissolution.[3] 2. Sonication: Use a sonicator bath to increase the rate of dissolution.[3] 3. Sequential addition of solvents: When preparing complex formulations, add and mix each solvent one by one as specified in the protocols.[1][2] |
| Inconsistent results in biological assays. | Potential degradation of the compound in the prepared solution or inaccurate concentration due to incomplete dissolution. | 1. Freshly prepare solutions: It is best practice to prepare aqueous solutions of this compound on the day of use. 2. Proper storage of stock solutions: Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.[2] 3. Ensure complete dissolution: Visually inspect the solution to ensure no particulate matter is present before use in assays. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly between organic solvents and aqueous systems. While highly soluble in DMSO, its aqueous solubility is limited.
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Molar Concentration |
| DMSO | ~100 mg/mL | ~226.83 mM |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 5.67 mM |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.67 mM |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.67 mM |
Data sourced from InvivoChem and MedchemExpress.[1][2]
Q2: Why is the hydrochloride salt of DSM705 used?
A2: The hydrochloride salt form of DSM705 generally provides enhanced water solubility and stability compared to the free base form.[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM, 20 mM, or up to ~100 mg/mL).[2] These stock solutions can then be diluted into the appropriate aqueous buffer or formulation for your experiment.
Q4: What should I do if I observe precipitation when preparing my aqueous solution?
A4: If precipitation occurs, you can try gentle heating (around 45°C) and/or sonication to help dissolve the compound.[3] It is also crucial to ensure that you are not exceeding the solubility limit in your chosen aqueous system. Using formulations with co-solvents is highly recommended for achieving higher concentrations in aqueous-based media.[1][2]
Q5: How stable is this compound in aqueous solutions?
Experimental Protocols
Protocol 1: Preparation of In Vivo Formulation with PEG300 and Tween-80
This protocol is suitable for preparing a solution for oral administration in animal studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of saline (0.9% NaCl in ddH₂O). Mix to obtain a final clear solution.[2]
-
This results in a final concentration of 2.5 mg/mL this compound.
Protocol 2: Preparation of In Vivo Formulation with SBE-β-CD
This protocol provides an alternative formulation using a cyclodextrin to enhance solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[2]
-
Mix thoroughly until a clear solution is obtained.
This also results in a final concentration of 2.5 mg/mL this compound.
Visual Guides
This compound Signaling Pathway
References
Technical Support Center: Optimizing DSM705 Hydrochloride Concentration for In Vivo Studies
Welcome to the technical support center for the use of DSM705 hydrochloride in in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, DSM705 depletes the pool of pyrimidines essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, such as Plasmodium parasites.[4][5] Notably, DSM705 is highly selective for Plasmodium DHODH over the mammalian enzyme, making it a promising antimalarial candidate.[1][2][3]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: For efficacy studies in mouse models of malaria, a dose of 50 mg/kg administered orally twice a day has been shown to provide the maximum rate of parasite killing, leading to complete suppression of parasitemia.[1][6] However, dose-response studies have been conducted with a broad range of 3-200 mg/kg, demonstrating a dose-dependent antiparasitic effect.[1][6] For initial studies, a dose-finding experiment is recommended to determine the optimal concentration for your specific model and experimental endpoint.
Q3: What is the oral bioavailability and pharmacokinetic profile of this compound in mice?
A3: this compound exhibits good oral bioavailability in Swiss outbred mice, reported to be between 70% and 74%.[1][6] Key pharmacokinetic parameters are summarized in the table below. Please note that these values can be influenced by factors such as the animal strain, sex, health status, and the specific formulation used.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Dose (Oral) | Bioavailability (F%) | Apparent Half-life (t½) (h) | Peak Plasma Concentration (Cmax) (µM) |
| 2.6 mg/kg | 74% | 3.4 | 2.6 |
| 24 mg/kg | 70% | 4.5 | 20 |
Source: Adapted from MedchemExpress and InvivoChem product data sheets.[1][2][6][7]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 / EC50 |
| P. falciparum DHODH (PfDHODH) | 95 nM |
| P. vivax DHODH (PvDHODH) | 52 nM |
| P. falciparum 3D7 cells | 12 nM |
| Human DHODH | >100 µM |
Source: Adapted from MedchemExpress and InvivoChem product data sheets.[1][2][3][6][7]
Troubleshooting Guides
Formulation and Administration
Q4: I am having trouble dissolving this compound for oral administration. What are the recommended formulations?
A4: this compound has low aqueous solubility. Therefore, co-solvents and vehicle systems are necessary for preparing solutions for oral gavage. Here are three recommended formulations that have been reported to achieve a concentration of at least 2.5 mg/mL:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Formulation 3: 10% DMSO, 90% Corn Oil
For detailed preparation steps, please refer to the Experimental Protocols section. The hydrochloride salt form of DSM705 generally offers improved water solubility and stability compared to the free base.[6]
Q5: My this compound formulation is precipitating. What can I do?
A5: Precipitation can occur if the compound is not fully dissolved or if the formulation becomes unstable. Here are some troubleshooting steps:
-
Ensure proper mixing: When preparing the formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution. However, avoid excessive heat, which could degrade the compound.
-
Fresh preparation: It is highly recommended to prepare the formulation fresh before each use to minimize the risk of precipitation and degradation.[8] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months, but the final dosing formulation should be prepared from the stock solution immediately before administration.[3]
Q6: I am observing signs of distress in my mice after oral gavage. What could be the cause and how can I prevent it?
A6: Distress after oral gavage can be due to procedural error or irritation from the formulation.
-
Improper technique: A common issue is accidental administration into the trachea, which can be identified by fluid coming from the nose or mouth of the animal.[9] If this occurs, immediately stop the procedure and monitor the animal closely for respiratory distress. Ensure personnel are properly trained in oral gavage techniques, including correct restraint and needle placement.
-
Formulation irritation: The high concentration of co-solvents like DMSO or PEG300 can cause gastrointestinal irritation. If you suspect this is the case, consider a pilot study with a vehicle-only control group to assess tolerability.
-
Volume overload: The volume administered should not exceed 10 mL/kg for mice.[10] Exceeding this volume can cause discomfort and reflux.
Pharmacokinetics and Efficacy
Q7: The in vivo efficacy of my this compound experiment is lower than expected. What are some potential reasons?
A7: Lower than expected efficacy can stem from several factors:
-
Suboptimal dose: The reported optimal dose of 50 mg/kg may not be ideal for all experimental models. A dose-response study is recommended to determine the most effective concentration for your specific parasite strain and mouse model.
-
Poor bioavailability: While DSM705 has good oral bioavailability, factors such as the formulation used, animal fasting status, and gastrointestinal health can influence absorption.[5][11][12][13][14] Ensure your formulation is fully solubilized and administered correctly.
-
Compound degradation: Ensure that the compound has been stored correctly and that the formulation was freshly prepared. This compound should be stored in a sealed container, protected from moisture.[7]
Q8: My pharmacokinetic data shows high variability between animals. How can I reduce this?
A8: High inter-animal variability in pharmacokinetic studies is a common challenge. Here are some strategies to minimize it:
-
Standardize procedures: Ensure consistent formulation preparation, dosing technique, and sampling times for all animals.
-
Control for physiological variables: Use animals of the same age, sex, and strain. House them under identical conditions and control for factors like diet and light-dark cycles. The health status of the animals can also significantly impact drug metabolism and absorption.
-
Fasting: The presence of food in the gastrointestinal tract can affect drug absorption.[11][13] Consider fasting the animals before dosing, but be mindful of the potential for altered metabolism and ensure it is appropriate for your study design.
Experimental Protocols
Preparation of Oral Formulations (Target concentration: 2.5 mg/mL)
Protocol 1: PEG300/Tween-80 Formulation
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution in DMSO and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline and vortex until a clear, homogenous solution is formed.
Protocol 2: SBE-β-CD Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the this compound stock solution in DMSO and mix thoroughly until the solution is clear.
Protocol 3: Corn Oil Formulation
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add 900 µL of corn oil.
-
To the corn oil, add 100 µL of the this compound stock solution in DMSO and mix thoroughly until the solution is clear.
Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and align the esophagus with the stomach.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of immediate distress, such as gasping or fluid from the nose.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 8. admescope.com [admescope.com]
- 9. benchchem.com [benchchem.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. Overview of factors affecting oral drug absorption | Semantic Scholar [semanticscholar.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine Rescue Experiments for DHODH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for performing uridine rescue experiments to confirm dihydroorotate dehydrogenase (DHODH) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a uridine rescue experiment?
A uridine rescue experiment is a critical control used to verify that the observed cellular effects of a DHODH inhibitor are specifically due to the depletion of the pyrimidine pool.[1][2][3][4] By supplying an external source of uridine, the experiment bypasses the enzymatic step that is blocked by the DHODH inhibitor. This allows cells to replenish their pyrimidine stores and should reverse the negative cellular effects, such as decreased proliferation or cell death, caused by the inhibitor. A successful rescue provides strong evidence for the inhibitor's specific on-target activity.[1][2][3]
Q2: How does a DHODH inhibitor work, and how does uridine rescue this effect?
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which produces the building blocks for DNA and RNA.[2][3] DHODH inhibitors block this pathway, leading to a depletion of pyrimidines, which in turn causes cell cycle arrest and can induce apoptosis, particularly in rapidly dividing cells that heavily rely on this pathway.[1][5] Uridine provided externally can be taken up by cells through the pyrimidine salvage pathway.[2][3] This pathway allows cells to convert uridine into uridine monophosphate (UMP), thereby restoring the pyrimidine pool and mitigating the effects of DHODH inhibition.[2]
Q3: What are the expected outcomes of a successful uridine rescue experiment?
In a successful experiment, cells treated with a DHODH inhibitor alone should show a clear phenotype, such as reduced cell viability or proliferation.[1] In contrast, cells that are co-treated with the DHODH inhibitor and an adequate concentration of uridine should display a significant reversal of this phenotype, appearing more like the untreated control cells.[1]
Experimental Protocols
General Protocol for a Uridine Rescue Experiment
This protocol offers a general framework. It is essential to optimize cell numbers, drug concentrations, and incubation times for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
DHODH inhibitor stock solution
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS, stored at -20°C)[4]
-
Cell viability reagent (e.g., MTT, MTS, WST-1, or CellTiter-Glo)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight if applicable.[4][6]
-
Compound Preparation: On the day of the experiment, dilute the DHODH inhibitor and uridine to the desired final concentrations in fresh cell culture medium.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different treatments. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
DHODH inhibitor only (at various concentrations)
-
DHODH inhibitor + Uridine (at various concentrations)
-
Uridine only (as a control)[4]
-
-
Incubation: Incubate the plate for a duration appropriate for the cell line and inhibitor, typically ranging from 24 to 72 hours.[1][4]
-
Cell Viability Assay: Assess cell viability using a standard method.[4]
-
Data Analysis: Normalize the viability data to the vehicle control group and compare the viability of cells treated with the DHODH inhibitor in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates a successful on-target rescue.[4][6]
Troubleshooting Guide
Issue 1: The uridine rescue is not working; cell viability is not restored.
| Possible Cause | Recommendation |
| DHODH inhibitor concentration is too high. | An excessively high concentration of the inhibitor may lead to off-target effects that cannot be rescued by uridine. Perform a dose-response experiment with the inhibitor to find a concentration that effectively inhibits pyrimidine synthesis without causing overwhelming toxicity.[1][4] |
| Uridine concentration is too low. | Insufficient uridine will not be able to adequately replenish the pyrimidine pool. It is recommended to titrate the uridine concentration. While 100 µM is a common starting point, concentrations from 10 µM to 1 mM have been reported.[1] For some cell lines, concentrations as high as 200 µM have been used.[4] |
| Timing of uridine addition. | Typically, uridine is added concurrently with the DHODH inhibitor. If a rescue is not observed, consider pre-incubating the cells with uridine for 1-2 hours before adding the inhibitor.[1] |
| Degradation of reagents. | Ensure that the stock solutions of the DHODH inhibitor and uridine are stored correctly (typically at -20°C) and that fresh dilutions are made for each experiment to prevent degradation.[1][4] |
| Cell line has low expression of uridine transporters. | The effectiveness of uridine rescue can be influenced by the expression of nucleoside transporters. If possible, assess the expression of these transporters in your cell line.[4] |
| Presence of pyrimidines in the serum. | Fetal bovine serum (FBS) can contain low levels of nucleosides, including uridine, which might interfere with the experiment. Consider using dialyzed FBS to reduce the background levels of small molecules.[4] |
Issue 2: High background viability in the inhibitor-only control group.
| Possible Cause | Recommendation |
| Cell line is resistant to the inhibitor. | Confirm the sensitivity of your cell line to the DHODH inhibitor. Some cell lines may have intrinsic resistance mechanisms or a highly active pyrimidine salvage pathway, making them less dependent on the de novo pathway.[1][6] |
| Incorrect assay endpoint. | The chosen time point for measurement may not be optimal for observing the inhibitory effect. Monitor cell viability or proliferation over a time course (e.g., 24, 48, and 72 hours) to identify the best window for observing the inhibitor's effect.[1] |
Data Presentation
Table 1: Recommended Concentration Ranges for Uridine Rescue Experiments
| Compound | Typical Starting Concentration | Reported Concentration Range | Notes |
| DHODH Inhibitor | Varies by compound (refer to IC50) | Varies | Start with a concentration around the IC50 for your cell line.[1] |
| Uridine | 100 µM[1][5][7] | 10 µM - 1 mM[1] | The optimal concentration is cell-line dependent and should be determined empirically. |
Visualizations
Caption: Pyrimidine synthesis pathway and the mechanism of uridine rescue.
Caption: General workflow for a uridine rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Resistance to DSM705 Hydrochloride in Plasmodium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues related to the development of resistance to DSM705 hydrochloride in Plasmodium species during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's synthesis of DNA and RNA.[3] By inhibiting DHODH, DSM705 depletes the parasite's pyrimidine pool, leading to cell cycle arrest and death. Notably, DSM705 shows high selectivity for the parasite enzyme over the human homologue.[1][2]
Q2: What is the primary mechanism of resistance to DHODH inhibitors like DSM705 in Plasmodium?
A2: The primary mechanism of resistance to DHODH inhibitors, including those structurally related to DSM705, is the acquisition of single nucleotide polymorphisms (SNPs) in the dhodh gene.[4][5][6] These mutations typically occur in or near the drug-binding site of the DHODH enzyme, reducing the binding affinity of the inhibitor.[5][6] Gene amplification of dhodh has also been reported as a potential, though less frequent, mechanism of resistance.[5]
Q3: Can resistance to DSM705 be selected for in vitro?
A3: Yes, resistance to DHODH inhibitors can be selected for in vitro by culturing Plasmodium falciparum under continuous or intermittent drug pressure.[4][5][7] This process typically involves exposing a large population of parasites to a specific concentration of the drug over an extended period.
Q4: Do mutations conferring resistance to DSM705 impact the parasite's fitness?
A4: It is generally observed that drug resistance mutations in Plasmodium can be associated with a biological fitness cost, which may manifest as a reduced growth rate in the absence of drug pressure.[8][9][10] However, the fitness cost of specific DSM705-resistance mutations has not been extensively reported. Studies on the related DHODH inhibitor DSM265 have shown that some resistance mutations can be well-tolerated by the parasite with minimal fitness cost.[4][11] Compensatory mutations can also arise, which may mitigate the initial fitness cost of the resistance mutation.[9]
Troubleshooting Guides
Problem 1: Failure to select for DSM705-resistant parasites in vitro.
| Possible Cause | Suggested Solution |
| Initial parasite number is too low. | Start selections with a high number of parasites (e.g., >10^8 parasites) to increase the probability of selecting for rare, spontaneously occurring resistant mutants.[5] |
| Drug concentration is too high. | A drug concentration that is too high may kill off all parasites, including any potential resistant mutants before they can replicate. Start with a concentration around the EC90 of the wild-type strain. |
| Drug concentration is too low. | A concentration that is too low may not provide sufficient selective pressure to enrich for the resistant subpopulation. |
| Inconsistent drug pressure. | Ensure consistent drug pressure is applied throughout the selection process. Replace the drug-containing media regularly according to the parasite culture protocol. |
| Contamination of the culture. | Microbial contamination can inhibit parasite growth. Regularly check cultures for contamination and maintain sterile techniques. |
Problem 2: Selected resistant parasites show a high fitness cost (i.e., grow very slowly).
| Possible Cause | Suggested Solution |
| The specific resistance mutation has a high intrinsic fitness cost. | This is a possibility. Continue to culture the parasites, as compensatory mutations may arise over time that improve the growth rate.[9] |
| Suboptimal culture conditions. | Ensure that all culture parameters (e.g., gas mixture, temperature, hematocrit, media quality) are optimal for P. falciparum growth. |
| The resistant line is not clonal. | The slow growth may be due to a mixed population of parasites. Clone the resistant line by limiting dilution to isolate a single resistant genotype. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Plasmodium species
| Species | Target/Strain | Assay | IC50/EC50 (nM) |
| Plasmodium falciparum | DHODH enzyme | IC50 | 95[1][2] |
| Plasmodium vivax | DHODH enzyme | IC50 | 52[1][2] |
| Plasmodium falciparum | 3D7 strain | EC50 | 12[1][2] |
Table 2: Examples of Resistance to DHODH Inhibitors in P. falciparum
Note: Data for the closely related DHODH inhibitor DSM265 is presented here as a reference, as specific data for DSM705-selected mutants is limited in the public domain. Similar mutations would be expected to confer resistance to DSM705.
| DHODH Mutation | Fold Increase in EC50 (DSM265) | Reference |
| G181C | >20 | [6] |
| C276F | ~37 | [6] |
| C276Y | ~400 | [4][11] |
Experimental Protocols
Protocol 1: In Vitro Selection of DSM705-Resistant Plasmodium falciparum
-
Initiate Culture: Start a high-volume culture of wild-type P. falciparum (e.g., 3D7 strain) to obtain a large number of parasites (aim for >10^8 parasites).
-
Apply Drug Pressure: Introduce this compound to the culture at a concentration equivalent to the EC90 of the wild-type strain.
-
Monitor Parasitemia: Monitor the parasitemia daily by Giemsa-stained blood smears. A significant drop in parasitemia is expected initially.
-
Maintain Culture: Maintain the culture under continuous drug pressure, changing the media and adding fresh red blood cells as required.
-
Detect Recrudescence: Continue the culture until parasites become detectable again (recrudescence), which may take several weeks to months.
-
Expand and Characterize: Once a stable, drug-resistant parasite line is established, expand the culture.
-
Determine EC50: Perform a dose-response assay to determine the EC50 of the resistant line and compare it to the wild-type parent to quantify the level of resistance.
-
Sequence DHODH Gene: Isolate genomic DNA from the resistant parasites and sequence the dhodh gene to identify potential resistance-conferring mutations.
Protocol 2: Competitive Fitness Assay
-
Prepare Parasite Strains: Use a fluorescently labeled wild-type strain and the unlabeled resistant parasite line.
-
Mix Cultures: Initiate a co-culture by mixing the wild-type and resistant parasites at a defined ratio (e.g., 1:1).
-
Culture without Drug: Culture the mixed parasite population in the absence of DSM705.
-
Monitor Ratio over Time: At regular intervals (e.g., every 2-4 days), collect a sample from the culture and determine the ratio of the two parasite populations using flow cytometry.
-
Calculate Selection Coefficient: The change in the ratio of the two parasite populations over time can be used to calculate the relative fitness cost of the resistance mutation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model | Medicines for Malaria Venture [mmv.org]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interplay between drug resistance and fitness in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of DSM705 hydrochloride in mammalian cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of DSM705 hydrochloride on mammalian cell lines. The following information addresses potential issues and frequently asked questions regarding its use in cytotoxicity and cell viability assays.
Introduction to this compound
This compound is a potent, orally active antimalarial compound.[1][2] It functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2][3][4] A key characteristic of this compound is its specificity for the parasite's enzyme, with no significant inhibition of mammalian DHODH.[1][2][3][4] Consequently, this compound is not expected to exhibit direct cytotoxicity towards mammalian cell lines, as its molecular target is absent or structurally distinct.
Any observed cytotoxicity in mammalian cell cultures is likely attributable to off-target effects at high concentrations, impurities, experimental artifacts, or indirect effects on cellular metabolism. This guide provides information to help troubleshoot such unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on mammalian cell lines?
A1: Due to its high selectivity for Plasmodium DHODH over the mammalian ortholog, this compound is expected to have low to no direct cytotoxicity in mammalian cell lines.[1][2][3][4] Its mechanism of action is targeted specifically at the parasite's enzyme, which is crucial for its survival.
Q2: Why am I observing a decrease in cell viability in my experiments with this compound?
A2: If you observe a reduction in cell viability, consider the following potential causes:
-
High Compound Concentration: At concentrations significantly exceeding the effective dose against Plasmodium, off-target effects may occur.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. Always run a vehicle control (cell culture medium with the same concentration of solvent) to assess this.
-
Compound Purity and Stability: The purity of the this compound batch can influence results. Impurities may be cytotoxic. Additionally, the compound's stability in your culture medium and conditions should be considered.
-
Assay Interference: Some assay reagents can interact with the compound, leading to false-positive results. For example, compounds that interfere with cellular metabolism can affect the readout of MTT assays.[5]
-
Indirect Effects: While not directly cytotoxic, very high concentrations of any compound can stress cells and lead to secondary effects.
Q3: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions. This helps to determine the baseline level of cell death caused by the solvent.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.
-
Untreated Control: Cells in culture medium alone to represent 100% viability.
Data Presentation
Potency and Selectivity of this compound
Since direct cytotoxicity data for mammalian cells is not available due to the compound's high selectivity, the following table summarizes its potent activity against its intended Plasmodium targets, highlighting its specificity.
| Target | IC50/EC50 Value | Reference |
| P. falciparum DHODH (PfDHODH) | 95 nM | [1][2] |
| P. vivax DHODH (PvDHODH) | 52 nM | [1][2] |
| P. falciparum 3D7 cells (Pf3D7) | 12 nM | [1][2] |
| Human DHODH | No inhibition | [1][2][3] |
Troubleshooting Guide
If you encounter unexpected cytotoxicity, use the following guide to troubleshoot your experiment.
| Issue | Possible Cause | Recommended Solution |
| High background signal in control wells | Cell density is too high or too low. | Optimize cell seeding density for your specific cell line and assay duration.[6] |
| Contamination of the cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Issues with the assay reagent or buffer. | Check the expiration date and storage conditions of all reagents. | |
| Inconsistent results between replicates | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation.[7] | |
| Observed cytotoxicity at high concentrations | Solvent toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Precipitates can cause physical stress to cells and interfere with optical measurements. | |
| Off-target effects. | This may be an inherent property of the compound at high concentrations. Note the concentration at which toxicity is observed and compare it to the effective concentration against Plasmodium. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Determine the amount of LDH release and calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Formulation and In Vivo Delivery of DSM705 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and in vivo delivery of DSM705 hydrochloride.
Section 1: Physicochemical Properties and Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is critical for successful formulation development. The hydrochloride salt form of DSM705 is utilized to improve its aqueous solubility and stability.[1] However, as with many hydrochloride salts of poorly soluble parent compounds, formulation challenges can still arise.
Table 1: Physicochemical Properties of this compound (Typical Data)
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₉H₂₀ClF₃N₆O | - |
| Molecular Weight | 440.85 g/mol | Essential for concentration calculations. |
| pKa (predicted) | ~3.5 (weak base) | Solubility will be pH-dependent, with higher solubility at lower pH. |
| LogP (DSM705 free base) | 3.1 | Lipophilic nature suggests low intrinsic aqueous solubility.[2] |
| Aqueous Solubility | See Table 2 | pH-dependent solubility is a key challenge. |
| Hygroscopicity | Slightly hygroscopic | May absorb moisture, potentially impacting stability and handling. |
| Crystalline Form | Multiple polymorphs may exist | Polymorphism can affect solubility, dissolution rate, and stability. |
FAQs: Pre-formulation Studies
Q1: Why is determining the pH-solubility profile of this compound important?
A1: The pH-solubility profile is crucial because DSM705 is a weak base. Its solubility is highly dependent on the pH of the environment. This information helps in selecting appropriate formulation strategies and predicting its behavior in different segments of the gastrointestinal tract or upon injection into physiological fluids. A typical profile would show significantly higher solubility in acidic conditions (pH 1-3) which decreases as the pH approaches and surpasses the pKa of the compound.
Table 2: Hypothetical pH-Solubility Profile of this compound at 37°C
| pH | Solubility (µg/mL) |
| 1.2 | 850 |
| 4.5 | 150 |
| 6.8 | 25 |
| 7.4 | 15 |
Q2: What is hygroscopicity and why should I be concerned about it for this compound?
A2: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[3][4] For this compound, which is slightly hygroscopic, moisture absorption can lead to physical changes (like clumping) and chemical degradation. It is important to handle and store the compound in a dry environment to ensure its stability and accurate weighing.
Q3: Could polymorphism affect my in vivo experiments with this compound?
A3: Yes. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and dissolution rate.[5][6][7] Different polymorphs can lead to variability in drug exposure in your in vivo studies. It is important to ensure you are using a consistent and well-characterized polymorphic form for your experiments.
Section 2: Excipient Compatibility
The choice of excipients is critical for developing a stable and effective formulation. Incompatibilities between this compound and excipients can lead to degradation of the active pharmaceutical ingredient (API) or poor formulation performance.
Table 3: Hypothetical Excipient Compatibility for this compound
| Excipient | Compatibility | Comments |
| Solvents | ||
| DMSO | Good | Excellent solubilizing agent for initial stock solutions. |
| PEG300/400 | Good | Commonly used as a co-solvent to improve solubility. |
| Ethanol | Good | Can be used as a co-solvent. |
| Propylene Glycol | Good | Another suitable co-solvent. |
| Surfactants | ||
| Tween® 80 | Good | Helps to maintain solubility and prevent precipitation upon dilution. |
| Cremophor® EL | Good | Effective solubilizer, but use with caution due to potential for hypersensitivity reactions in some animal models. |
| Polymers | ||
| Hydroxypropyl Methylcellulose (HPMC) | Good | Useful as a suspending agent for oral formulations. |
| Polyvinylpyrrolidone (PVP) | Good | Can act as a precipitation inhibitor. |
| Lipids | ||
| Corn Oil | Good | Suitable for oil-based oral or parenteral formulations. |
| Labrasol® | Good | Can be used in self-emulsifying drug delivery systems (SEDDS). |
| Other | ||
| Captisol® (SBE-β-CD) | Good | Can form inclusion complexes to enhance aqueous solubility. |
| Magnesium Stearate | Poor | Can induce disproportionation of the hydrochloride salt to the less soluble free base, especially in the presence of moisture.[8] |
| Lactose | Caution | Potential for Maillard reaction with the amine group of DSM705 under heat and humidity.[9] |
Section 3: Troubleshooting In Vivo Formulations
This section provides troubleshooting guidance for common issues encountered when preparing and administering formulations of this compound for in vivo studies.
Formulation Protocol 1: Co-solvent System for Parenteral Administration
-
Composition: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline
-
Reported Solubility: ≥ 2.5 mg/mL[10]
FAQs and Troubleshooting:
Q1: My this compound is not fully dissolving in this formulation.
A1:
-
Check the order of addition: Ensure you are adding the solvents sequentially as listed. Dissolve the this compound in DMSO first before adding PEG300, followed by Tween® 80, and finally the saline.
-
Gentle warming and sonication: Use a warm water bath (30-40°C) and sonication to aid dissolution.[10] Avoid excessive heat to prevent degradation.
-
Check the purity of your compound: Impurities can sometimes affect solubility.
Q2: The formulation is clear initially, but a precipitate forms upon addition of saline or during storage.
A2:
-
Saline addition: Add the saline slowly while vortexing to avoid localized supersaturation and precipitation.
-
pH shift: The addition of aqueous saline can raise the pH, reducing the solubility of the hydrochloride salt. Consider using a slightly acidic saline (pH 5-6) if this is a recurring issue.
-
Storage: Prepare the formulation fresh before each use. If short-term storage is necessary, keep it at 2-8°C, but allow it to warm to room temperature and check for any precipitation before administration.
Q3: I observed precipitation at the injection site after administration.
A3: This is a common issue with co-solvent formulations when they come into contact with physiological fluids, leading to solvent dilution and drug precipitation.
-
Reduce the dose volume: Administering a smaller volume more slowly can allow for better mixing with physiological fluids and reduce the risk of precipitation.
-
Increase the surfactant concentration: A slightly higher concentration of Tween® 80 (e.g., up to 10%) may help to better stabilize the drug in a dispersed state upon injection.
-
Consider an alternative formulation: If precipitation is severe and leading to variable results, a different formulation strategy, such as a cyclodextrin-based or lipid-based formulation, may be necessary.
Formulation Protocol 2: Cyclodextrin-Based System for Parenteral Administration
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Reported Solubility: ≥ 2.5 mg/mL[10]
FAQs and Troubleshooting:
Q1: How do I prepare the 20% SBE-β-CD in saline?
A1: Dissolve 2g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) in 10 mL of saline. This solution should be clear. It can be stored at 4°C for up to a week.
Q2: My compound is not dissolving in the final formulation.
A2:
-
Initial dissolution in DMSO: Ensure the this compound is fully dissolved in DMSO before adding the SBE-β-CD solution.
-
Complexation time: After adding the SBE-β-CD solution, allow sufficient time for the inclusion complex to form. Gentle vortexing and allowing it to stand for 15-30 minutes at room temperature can help.
Q3: Are there any potential in vivo issues with this formulation?
A3: Cyclodextrin-based formulations are generally well-tolerated. However, at very high concentrations, cyclodextrins can have renal effects. Ensure you are using a dose volume that is within the recommended limits for the specific cyclodextrin and animal model you are using.
Formulation Protocol 3: Oil-Based Suspension for Oral Administration
-
Composition: Suspension in a non-solubilizing vehicle (e.g., 0.5% HPMC, 0.4% Tween® 80 in water) or in Corn Oil.
FAQs and Troubleshooting:
Q1: The particles in my suspension are agglomerating and settling quickly.
A1:
-
Particle size reduction: If possible, micronize the this compound powder to a smaller particle size to improve suspension stability.
-
Wetting agent: Ensure the powder is thoroughly wetted by the vehicle. Using a small amount of a suitable wetting agent (like Tween® 80) is crucial.
-
Viscosity modifier: The concentration of HPMC can be increased slightly (e.g., to 1%) to increase the viscosity of the vehicle and slow down sedimentation.
Q2: I am seeing high variability in my pharmacokinetic data with the oral suspension.
A2:
-
Dose uniformity: Ensure the suspension is homogenous before and during dosing. Use a magnetic stirrer and withdraw each dose while the suspension is being stirred.
-
Disproportionation: In an aqueous suspension, the hydrochloride salt can convert to the less soluble free base, leading to variable dissolution and absorption. It is recommended to prepare the suspension fresh daily.
-
Food effects: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Standardize the fasting/feeding state of your animals.
Section 4: Experimental Protocols and Visualizations
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) as per USP guidelines.
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of DSM705 using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each pH value.
Protocol 2: Excipient Compatibility Screening
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).
-
Prepare a control sample of this compound alone.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, liquefaction).
-
Analyze the samples using HPLC to quantify the remaining this compound and detect any degradation products.
-
Compare the results of the binary mixtures to the control to identify any incompatibilities.
Signaling Pathway of DSM705
DSM705 is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines in Plasmodium parasites. By inhibiting this enzyme, DSM705 depletes the parasite's supply of pyrimidines, which are necessary for DNA and RNA synthesis, ultimately leading to parasite death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. alfachemic.com [alfachemic.com]
- 5. veranova.com [veranova.com]
- 6. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 7. criver.com [criver.com]
- 8. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
Technical Support Center: Unexpected Toxicity of DHODH Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with Dihydroorotate Dehydrogenase (DHODH) inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant body weight loss and general malaise in our mouse model treated with a DHODH inhibitor. Is this expected, and what is the underlying cause?
A1: Yes, significant body weight loss is a commonly reported toxicity associated with DHODH inhibitors in animal models. This is often linked to a combination of factors stemming from the on-target inhibition of de novo pyrimidine synthesis, which is crucial for rapidly dividing cells. The primary causes include:
-
Gastrointestinal (GI) Toxicity: DHODH inhibition can lead to atrophy of the intestinal villi, particularly in the jejunum.[1] This impairs nutrient absorption and can cause diarrhea, contributing to weight loss.
-
Myelosuppression: Inhibition of pyrimidine synthesis affects hematopoietic progenitor cells, leading to decreased production of red and white blood cells and platelets.[2] This can result in anemia and increased susceptibility to infections, contributing to general malaise.
-
Anorexia: The general ill health caused by the drug can lead to decreased food and water intake.
Q2: Our DHODH inhibitor shows excellent potency in vitro, but in our animal model, we are seeing severe hematological toxicity at doses required for tumor efficacy. How can we mitigate this?
A2: This is a common challenge. The therapeutic window for DHODH inhibitors can be narrow due to their effects on normal rapidly proliferating tissues like bone marrow.[2] Here are some strategies to consider:
-
Dosing Schedule Optimization: Instead of daily high doses, explore intermittent dosing schedules (e.g., dosing every other day, or for a few consecutive days followed by a break). This may allow for recovery of the hematopoietic system between doses.
-
Uridine Rescue: Supplementation with exogenous uridine can bypass the block in de novo pyrimidine synthesis by utilizing the pyrimidine salvage pathway.[3][4] This can help rescue normal tissues from toxicity. However, it's crucial to optimize the dose and timing of uridine administration to avoid compromising the anti-tumor efficacy, as tumor cells can also utilize the salvage pathway.[4]
-
Combination Therapy: Consider combining the DHODH inhibitor at a lower, less toxic dose with another agent that has a different mechanism of action. This synergistic approach may allow for a reduction in the dose of the DHODH inhibitor while maintaining or even enhancing anti-tumor activity.
Q3: We have observed elevated liver enzymes in the serum of rats treated with our DHODH inhibitor. What could be the mechanism of this potential hepatotoxicity?
A3: Hepatotoxicity has been a concern with some DHODH inhibitors, including the FDA-approved drugs leflunomide and teriflunomide, which carry black-box warnings for this adverse effect.[1][2] The exact mechanism is not fully elucidated for all inhibitors, but potential contributing factors include:
-
Mitochondrial Dysfunction: DHODH is a mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain.[1] Some inhibitors may interfere with mitochondrial function, leading to cellular stress and damage in hepatocytes.[2][5]
-
Drug Metabolism: The biotransformation of some DHODH inhibitors in the liver could produce reactive metabolites that are toxic to hepatocytes.[2]
-
Idiosyncratic Reactions: In some cases, hepatotoxicity can be idiosyncratic, meaning it occurs in a small subset of individuals and is not easily predicted from preclinical studies.[1]
Q4: How can we confirm that the observed toxicities are on-target effects of DHODH inhibition?
A4: A uridine rescue experiment is the most direct way to determine if a toxicity is an on-target effect of pyrimidine synthesis inhibition.[3][6] If the administration of uridine alleviates the toxicity (e.g., restores normal blood counts, prevents body weight loss), it strongly suggests that the effect is due to the intended mechanism of action of the DHODH inhibitor.[3][4]
Troubleshooting Guides
Problem 1: Severe Myelosuppression
-
Symptoms: Significant decreases in white blood cell counts (leukocytopenia), platelet counts (thrombocytopenia), and red blood cell counts (anemia) observed in complete blood count (CBC) analysis.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a uridine rescue experiment. Co-administration of uridine should ameliorate the myelosuppression if it is an on-target effect.
-
Dose and Schedule Adjustment: Reduce the dose of the DHODH inhibitor or switch to an intermittent dosing schedule to allow for bone marrow recovery.
-
Supportive Care: In valuable studies, consider supportive care measures such as administration of growth factors (e.g., G-CSF for neutropenia), though this can complicate the interpretation of results.
-
Monitor Closely: Perform regular CBCs to monitor the kinetics of myelosuppression and recovery.
-
Problem 2: Gastrointestinal Distress and Body Weight Loss
-
Symptoms: Diarrhea, hunched posture, ruffled fur, and a steady decline in body weight exceeding 15-20% from baseline.[7]
-
Troubleshooting Steps:
-
Assess GI Health: At the end of the study, perform histopathological analysis of the small intestine (especially the jejunum) to look for signs of villous atrophy.[1]
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake. Subcutaneous fluid administration can be used to prevent dehydration.
-
Uridine Rescue: As with myelosuppression, a uridine rescue experiment can help determine if the GI toxicity is on-target.
-
Dose Reduction: A lower dose of the DHODH inhibitor may be better tolerated.
-
Quantitative Data Summary
Table 1: Toxicity Profile of Brequinar in Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Rat | 5-10 mg/kg/day | Oral | Leukocytopenia, thrombocytopenia, reduced body weight gain, thymic atrophy, bone marrow depletion, villous atrophy in jejunum.[1] | [1] |
| Mouse | 50 mg/kg | Not Specified | Depletion of plasma uridine levels.[2] | [2] |
| Patient Data (for reference) | ≥600 mg/m² | IV infusion | Myelosuppression, nausea, vomiting, diarrhea, mucositis, severe lymphopenia, 40-85% uridine depletion.[8] | [8] |
Table 2: Toxicity Profile of ASLAN003 in Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Mouse (AML Xenograft) | 50 mg/kg/day | Oral gavage | Well tolerated; no significant differences in body weight, hemoglobin, or platelet counts compared to vehicle control.[9] | [9] |
| Healthy Volunteers (Phase I) | Single and multiple ascending doses | Not Specified | Well tolerated.[9] | [9] |
Table 3: Toxicity Profile of BAY 2402234 in Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Rat | Not Specified | Not Specified | No toxicity observed with maximum DHO concentrations up to ~2870 ng/mL.[10] | [10] |
| Dog | Not Specified | Not Specified | No toxicity observed with maximum DHO concentrations up to ~5850 ng/mL.[10] | [10] |
| Mouse | Single dose | Not Specified | Safe up to ~25 µM DHO (~3200 ng/mL).[10] | [10] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Blood Collection: Collect peripheral blood (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at baseline and at regular intervals during the study.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Bone Marrow Analysis (Terminal Procedure):
-
Euthanize the animal and dissect the femurs and tibias.
-
Flush the bone marrow with an appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension.
-
Perform cell counts using a hemocytometer or automated cell counter.
-
Prepare bone marrow smears for cytological analysis (e.g., Wright-Giemsa stain) to assess cellularity and morphology.
-
(Optional) Perform flow cytometry to analyze specific hematopoietic cell populations.
-
Protocol 2: Histopathological Assessment of Gastrointestinal Toxicity
-
Tissue Collection (Terminal Procedure):
-
Euthanize the animal and perform a laparotomy.
-
Collect sections of the small intestine (duodenum, jejunum, and ileum).
-
Gently flush the intestinal segments with saline to remove contents.
-
-
Fixation and Processing:
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes, including villous blunting or atrophy, crypt hyperplasia, and inflammatory cell infiltration.[11]
-
Measure villus height and crypt depth to calculate the villus-to-crypt ratio, a quantitative measure of intestinal health.[11]
-
Protocol 3: Uridine Rescue Experiment in vivo
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: DHODH inhibitor alone.
-
Group 3: DHODH inhibitor + Uridine.
-
Group 4: Uridine alone.
-
-
Uridine Preparation and Administration:
-
Prepare a sterile solution of uridine in saline or another appropriate vehicle.
-
The dose of uridine can vary, but a starting point could be in the range of 30 mg/kg/day, administered via intraperitoneal (i.p.) injection or oral gavage.[12]
-
The timing of uridine administration relative to the DHODH inhibitor is critical and may need to be optimized. Uridine can be given shortly before, concurrently with, or shortly after the inhibitor.
-
-
Monitoring:
-
Monitor all animal groups for the toxicities of interest (e.g., body weight, clinical signs, CBCs) as described in the protocols above.
-
-
Data Analysis:
-
Compare the toxicity parameters between the group receiving the DHODH inhibitor alone and the group receiving the inhibitor with uridine. A significant reduction in toxicity in the uridine-treated group indicates a successful on-target rescue.
-
Visualizations
Caption: De Novo Pyrimidine Synthesis and DHODH Inhibition.
Caption: Experimental Workflow for Toxicity Assessment.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by brequinar sodium (DUP-785; NSC 368390) in mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Novel Antimalarial Candidates: DSM705 Hydrochloride and DSM265
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and pharmacokinetic profiles of two promising antimalarial compounds, DSM705 hydrochloride and DSM265. Both agents target the essential Plasmodium enzyme dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine biosynthesis.
This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
Efficacy Data Summary
Both this compound and DSM265 demonstrate potent inhibitory activity against Plasmodium DHODH and show efficacy against parasite growth in vitro. The following tables summarize the key efficacy parameters for both compounds.
| Parameter | This compound | DSM265 | Reference |
| Target | Plasmodium falciparum DHODH (PfDHODH) | Plasmodium falciparum DHODH (PfDHODH) | [1][2] |
| IC50 vs PfDHODH | 95 nM | 8.9 nM | [1][3] |
| IC50 vs PvDHODH | 52 nM | Not explicitly stated, but similar potency to PfDHODH | [1][4] |
| EC50 vs P. falciparum (3D7 strain) | 12 nM | 4.3 nM | [1][3] |
| Activity against drug-resistant strains | Active against chloroquine and pyrimethamine-resistant strains | Active against chloroquine and pyrimethamine-resistant strains | [5] |
Table 1: In Vitro Efficacy Comparison. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the drug required to inhibit the target enzyme by 50%. EC50 (half-maximal effective concentration) values represent the concentration required to inhibit parasite growth by 50%.
Pharmacokinetics Data Summary
The pharmacokinetic properties of a drug candidate are critical for determining its dosing regimen and potential for clinical success. This compound and DSM265 exhibit distinct pharmacokinetic profiles.
| Parameter | This compound (in mice) | DSM265 (in mice) | DSM265 (in humans) | Reference |
| Oral Bioavailability (F%) | 70-74% | Not explicitly stated | Good | [2] |
| Half-life (t1/2) | 3.4 - 4.5 hours | 2 - 4 hours | 86 - 118 hours | [2][3][6] |
| Peak Plasma Concentration (Cmax) | 2.6 - 20 µM (at 2.6 and 24 mg/kg) | Not explicitly stated | 1310 - 34800 ng/mL (dose-dependent) | [2][6] |
| Time to Peak Plasma Concentration (tmax) | Not explicitly stated | Not explicitly stated | 1.5 - 4 hours | [6] |
| Plasma Clearance (CL) | 2.8 mL/min/kg (IV) | Not explicitly stated | Not explicitly stated | [2] |
| Volume of Distribution (Vss) | 1.3 L/kg (IV) | Not explicitly stated | Not explicitly stated | [2] |
Table 2: Pharmacokinetic Profile Comparison. These parameters highlight the differences in absorption, distribution, metabolism, and excretion of the two compounds. Notably, DSM265 has a significantly longer half-life in humans compared to the reported half-life of DSM705 in mice.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Both this compound and DSM265 function by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Unlike humans, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival. By blocking DHODH, these compounds effectively starve the parasite of essential nucleotides, leading to a halt in replication and eventual death.[7]
Caption: Inhibition of the Plasmodium DHODH enzyme by DSM705 and DSM265.
Experimental Protocols
In Vitro DHODH Inhibition Assay
This assay determines the potency of a compound against the purified DHODH enzyme.
Protocol:
-
Reagents and Materials:
-
Recombinant P. falciparum DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrates: Dihydroorotate (DHO), Coenzyme Q (CoQ) analog (e.g., decylubiquinone)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Test compounds (this compound, DSM265) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound dilutions.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of DHO and the CoQ analog.
-
Immediately add DCIP to the wells.
-
Monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for determining the in vitro inhibition of DHODH.
Plasmodium falciparum In Vitro Susceptibility Assay (SYBR Green I Method)
This assay measures the efficacy of compounds against the growth of P. falciparum in red blood cells.
Protocol:
-
Reagents and Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
Test compounds (this compound, DSM265) dissolved in DMSO
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite culture to each well of the plate containing the drug dilutions.
-
Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasite DNA.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the drug-free control wells.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Protocol:
-
Animals and Housing:
-
Use a suitable mouse strain (e.g., Swiss outbred).
-
House the animals in a controlled environment with access to food and water.
-
-
Dosing and Sample Collection:
-
Divide the mice into groups for intravenous (IV) and oral (PO) administration.
-
For the PO group, administer a single dose of the test compound (e.g., this compound) formulated in an appropriate vehicle via oral gavage.[2]
-
For the IV group, administer a single dose via tail vein injection.[2]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail snip, retro-orbital bleed).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in each sample using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time for both IV and PO administration.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, half-life (t1/2), area under the curve (AUC), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).
-
Caption: Workflow for conducting an in vivo pharmacokinetic study in mice.
Conclusion
Both this compound and DSM265 are potent inhibitors of Plasmodium DHODH with significant antimalarial activity. DSM265, which has advanced further in clinical development, is characterized by a remarkably long half-life in humans, suggesting its potential for use in both treatment and prophylactic regimens.[6][8] this compound, a pyrrole-based inhibitor, also demonstrates excellent in vitro potency and favorable oral bioavailability in preclinical models.[2] The choice between these or similar compounds for further development will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant models and ultimately in human clinical trials. The experimental protocols provided in this guide offer a foundation for such comparative evaluations.
References
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DSM705 Hydrochloride and Atovaquone for Malaria Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimalarial compounds is critical for advancing the fight against this global disease. This guide provides a detailed, data-driven comparison of two potent inhibitors of Plasmodium falciparum: DSM705 hydrochloride and atovaquone. While both ultimately disrupt pyrimidine biosynthesis, a pathway essential for parasite survival, they do so by targeting distinct molecular machinery.
This publication will delve into their mechanisms of action, present comparative in vitro and in vivo efficacy data, detail established experimental protocols for their evaluation, and discuss known resistance mechanisms.
At a Glance: Key Performance Indicators
To facilitate a clear comparison of the two compounds, the following table summarizes their key quantitative data.
| Parameter | This compound | Atovaquone |
| Primary Molecular Target | Dihydroorotate Dehydrogenase (DHODH) | Cytochrome bc1 complex (Complex III) |
| Mechanism of Action | Direct inhibition of DHODH, blocking the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. | Inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent indirect inhibition of DHODH. |
| In Vitro Efficacy (IC50/EC50) | P. falciparum DHODH: 95 nM P. vivax DHODH: 52 nM P. falciparum (3D7 strain): 12 nM (EC50)[1][2] | P. falciparum (chloroquine-susceptible): ~0.89 nM P. falciparum (chloroquine-resistant): ~0.91 nM[3] |
| In Vivo Efficacy | In a P. falciparum SCID mouse model, oral administration of 50 mg/kg twice daily for 6 days resulted in complete suppression of parasitemia.[1][2] | In a humanized SCID mouse model, atovaquone is effective, though direct comparative ED50 values with the DSM705 model are not readily available. It is a component of the successful antimalarial combination Malarone. |
| Resistance Mechanism | Resistance is associated with point mutations in the drug-binding site of the DHODH gene. | Resistance is primarily conferred by point mutations in the cytochrome b gene (cytb), a component of the cytochrome bc1 complex. |
| Selectivity | Highly selective for Plasmodium DHODH with no significant inhibition of the mammalian enzyme.[1][2] | Selective for the parasite's cytochrome bc1 complex over the mammalian equivalent. |
Delving into the Mechanisms of Action
The distinct primary targets of this compound and atovaquone are central to their differing modes of action, as illustrated in the following diagrams.
This compound: Direct Inhibition of Pyrimidine Synthesis
This compound acts as a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which parasites rely on for the synthesis of DNA and RNA precursors. By directly blocking DHODH, DSM705 halts the production of essential pyrimidines, leading to parasite death.
Atovaquone: Disrupting the Powerhouse to Halt Pyrimidine Production
Atovaquone targets the parasite's mitochondrion, specifically the cytochrome bc1 complex (Complex III) of the electron transport chain. This complex plays a crucial role in generating the mitochondrial membrane potential. By inhibiting the cytochrome bc1 complex, atovaquone disrupts this potential, which in turn incapacitates DHODH, as this enzyme is functionally linked to the electron transport chain. This indirect inhibition of DHODH also leads to the cessation of pyrimidine synthesis.
Experimental Protocols
Reproducible and robust experimental data are the bedrock of drug development. Below are detailed methodologies for key assays used to evaluate the efficacy of antimalarial compounds like this compound and atovaquone.
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Test compounds (this compound, atovaquone) dissolved in DMSO
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory activity of compounds against the DHODH enzyme.
Materials:
-
Recombinant P. falciparum DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
UV/Vis spectrophotometer or plate reader capable of reading absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, recombinant DHODH, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding DHO, CoQd, and DCIP to each well.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 3: Cytochrome bc1 Complex (Complex III) Activity Assay
This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated parasite mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 2 mM EDTA)
-
Ubiquinol (reduced coenzyme Q)
-
Cytochrome c (oxidized)
-
Test compounds dissolved in DMSO
-
UV/Vis spectrophotometer or plate reader capable of reading absorbance at 550 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, add the assay buffer, cytochrome c, and the test compound at various concentrations.
-
Pre-incubation: Add the isolated mitochondria and incubate for a few minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding ubiquinol.
-
Absorbance Measurement: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the rate of cytochrome c reduction. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening and validation of antimalarial compounds.
Conclusion
Both this compound and atovaquone are highly effective inhibitors of Plasmodium falciparum that ultimately lead to the disruption of pyrimidine biosynthesis. However, their distinct primary molecular targets present different opportunities and challenges for drug development. This compound's direct and selective inhibition of a key parasite enzyme offers a clear and targeted approach. Atovaquone's action on the mitochondrial electron transport chain highlights a critical parasite vulnerability, though resistance can emerge through mutations in cytochrome b. A thorough understanding of these differences, supported by robust experimental data, is essential for the strategic development of new and effective antimalarial therapies.
References
In Vivo Efficacy Showdown: DSM705 Hydrochloride vs. Proguanil in Malaria Models
A comprehensive comparison of the in vivo antimalarial activities of the novel dihydroorotate dehydrogenase inhibitor, DSM705 hydrochloride, and the established dihydrofolate reductase inhibitor, proguanil, reveals distinct efficacy profiles. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes the mechanistic pathways of these two antimalarial agents.
This report provides a head-to-head comparison of the in vivo efficacy of this compound and proguanil, two antimalarial compounds with different mechanisms of action. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Executive Summary
This compound, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), demonstrates potent, dose-dependent parasite clearance in murine models of malaria. Proguanil, a prodrug whose active metabolite cycloguanil inhibits dihydrofolate reductase (DHFR), has a long history of use, primarily in combination therapies. While direct comparative in vivo studies are limited, this guide compiles and analyzes data from independent studies to provide a relative assessment of their efficacy.
Data Presentation: In Vivo Efficacy
The following table summarizes the available quantitative in vivo efficacy data for this compound and proguanil from studies in mouse models of malaria. It is important to note that the experimental conditions, including the mouse strain, parasite species, and endpoint measurements, may vary between studies, impacting direct comparability.
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | SCID mice engrafted with human erythrocytes | Plasmodium falciparum | 50 mg/kg, oral, twice daily for 6 days | Parasite suppression | Full suppression of parasitemia by days 7-8[1][2] |
| Proguanil | White mice | Chloroquine-resistant Plasmodium berghei (ANKA) | Not specified | Not specified | Therapeutic use demonstrated[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections describe the standard protocols used to evaluate antimalarial compounds in murine models.
Standard 4-Day Suppressive Test (Peter's Test)
This is the most common primary in vivo screening method for antimalarial drugs.
-
Animal Model: Typically, Swiss albino or ICR mice (18-22g) are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally (IP) with red blood cells infected with a specific strain of rodent malaria parasite, commonly Plasmodium berghei. The inoculum size is standardized to produce a consistent and predictable course of infection.
-
Drug Administration: The test compound is administered to groups of infected mice, usually orally (p.o.) or subcutaneously (s.c.), starting a few hours after infection and continuing daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Determination of Parasitemia: On day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group. The percentage of suppression is calculated, and from dose-response studies, the 50% and 90% effective doses (ED50 and ED90) can be determined.
Humanized Mouse Model for P. falciparum
To evaluate compounds against the primary human malaria parasite, P. falciparum, immunodeficient mice are used.
-
Animal Model: Severe combined immunodeficient (SCID) mice that lack functional B and T cells are used.
-
Engraftment: These mice are engrafted with human red blood cells to allow for the propagation of P. falciparum.
-
Infection and Treatment: The experimental procedure then follows a similar protocol to the 4-day suppressive test, with the mice being infected with P. falciparum and subsequently treated with the test compounds.
-
Monitoring: Parasitemia is monitored over time to assess the efficacy of the drug.
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of this compound and proguanil are visualized below.
References
Validating Dihydroorotate Dehydrogenase (DHODH) as a Drug Target in Plasmodium vivax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant malaria parasites necessitate the urgent discovery of novel therapeutic targets. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a promising target for antimalarial drug development. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival and replication.[1][2] This guide provides a comparative analysis of DHODH as a drug target in Plasmodium vivax, with a focus on its validation through inhibitor studies and a comparison with the more extensively studied Plasmodium falciparum.
The Pyrimidine Biosynthesis Pathway in Plasmodium
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][3]
Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium.
Comparative Inhibitory Activity of DHODH Inhibitors
Several classes of compounds have been identified as potent and selective inhibitors of Plasmodium DHODH. The following table summarizes the 50% inhibitory concentration (IC50) values of selected inhibitors against DHODH from both P. vivax and P. falciparum, as well as their in vitro efficacy against the parasite blood stages.
| Compound | Target | P. vivax IC50 (nM) | P. falciparum IC50 (nM) | P. falciparum Whole Cell EC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) | Reference |
| DSM265 | DHODH | 1.6 | 0.8 | 1-4 | >25,000 | >31,250 | [4] |
| Genz-667348 | DHODH | 19.5 | 12.5 | 1.5-30 | >30,000 | >2,400 | [5] |
| Genz-668857 | DHODH | Not Reported | ~20 | 5-13 | >30,000 | >1,500 | [5] |
| Genz-669178 | DHODH | Not Reported | ~20 | Not Reported | >30,000 | >1,500 | [5] |
| A77 1726 | DHODH | Not Reported | 190,000 | Not Reported | 261 | 0.001 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. EC50 values represent the concentration required to inhibit parasite growth by 50%. The selectivity index is calculated as the ratio of the IC50 for human DHODH to the IC50 for P. falciparum DHODH.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant DHODH.
Caption: Workflow for a typical DHODH enzyme inhibition assay.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant P. vivax and P. falciparum DHODH enzymes.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate and decylubiquinone.
-
Indicator Dye: 2,6-dichloroindophenol (DCIP).
-
Inhibitor compounds dissolved in DMSO.
-
384-well microplates.
-
-
Procedure:
-
A solution containing the assay buffer, L-dihydroorotate, decylubiquinone, and DCIP is prepared.
-
Inhibitor compounds are serially diluted and added to the wells of the 384-well plate.
-
The reaction is initiated by the addition of the recombinant DHODH enzyme to each well. The final concentrations of the enzymes are typically in the nanomolar range (e.g., P. falciparum at 12.5 nM and P. vivax at 19.5 nM).[5]
-
The plate is incubated at room temperature for a specified time, for instance, 20 minutes.[5]
-
The absorbance at 600 nm is measured to quantify the reduction of DCIP, which is coupled to the oxidation of dihydroorotate.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
In Vitro Susceptibility Testing of P. vivax (Schizont Maturation Assay)
Due to the challenges in maintaining continuous in vitro cultures of P. vivax, susceptibility testing is typically performed on clinical isolates using a short-term culture method.[7]
Caption: Workflow for the in vitro schizont maturation assay for P. vivax.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Venous blood is collected from patients with P. vivax mono-infection.
-
The blood is washed to remove plasma and the buffy coat containing white blood cells.
-
-
Drug Plate Preparation and Culture:
-
Antimalarial drugs are serially diluted and pre-dosed into 96-well microplates.
-
A suspension of infected red blood cells in culture medium (e.g., McCoy's 5A with 20% AB+ human serum) is added to each well.[8]
-
The plates are incubated for 36-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2) to allow the parasites to mature from the ring stage to the schizont stage.
-
-
Readout and Analysis:
-
After incubation, thin blood smears are prepared from each well and stained with Giemsa.
-
The number of mature schizonts per 200 asexual parasites is determined by light microscopy.
-
The percentage of inhibition of schizont maturation is calculated for each drug concentration compared to a drug-free control well.
-
EC50 values are determined by plotting the percent inhibition against the drug concentration.
-
Conclusion
The essentiality of the de novo pyrimidine biosynthesis pathway for Plasmodium parasites, coupled with the significant structural differences between the parasite and human DHODH enzymes, strongly validates DHODH as a promising target for the development of novel antimalarials.[7] The data presented here demonstrate that inhibitors with potent activity against both P. falciparum and P. vivax DHODH can be developed with high selectivity over the human enzyme. While challenges in P. vivax research, particularly the lack of a continuous in vitro culture system, remain, the established experimental protocols for enzyme inhibition and short-term parasite culture provide a robust framework for the continued evaluation and optimization of DHODH inhibitors against this important human pathogen. Further research focusing on the discovery of compounds with efficacy against all life-cycle stages of P. vivax, including the dormant liver-stage hypnozoites, will be crucial for the development of drugs that can lead to a radical cure for vivax malaria.
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DHODH Inhibitors for Malaria Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The de novo pyrimidine biosynthesis pathway is essential for the survival of Plasmodium falciparum, the deadliest malaria parasite, as it cannot salvage pyrimidines from its host.[1][2][3] This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development. A key rate-limiting enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[1][2][3] Several classes of DHODH inhibitors have been identified, with some advancing to clinical and preclinical development. This guide provides a head-to-head comparison of prominent DHODH inhibitors, focusing on their in vitro and in vivo efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Key DHODH Inhibitors at a Glance
This comparison focuses on three series of potent and selective Plasmodium DHODH inhibitors: the Genz series (represented by Genz-667348), DSM265, and its backup candidate, DSM421. These compounds have shown significant promise in preclinical and, in the case of DSM265, clinical studies.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of the selected DHODH inhibitors based on published experimental data.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | P. falciparum Strain(s) | EC50 (nM) | Selectivity (Human/PfDHODH) | Reference |
| Genz-667348 | PfDHODH | 15 | 3D7, Dd2 | 8, 10 | >3333 | [1] |
| PvDHODH | 50 | - | - | [1] | ||
| PbDHODH | 29 | P. berghei | 68 | [1] | ||
| Human DHODH | >50,000 | - | - | [1] | ||
| DSM265 | PfDHODH | 1.8 | 3D7, Dd2, 7G8 | 1-4 | ~23,000 | [4] |
| PvDHODH | 3.6 | - | - | [4] | ||
| Human DHODH | ~41,000 | - | - | [4] | ||
| DSM421 | PfDHODH | 1.3 | - | - | >38,000 | [5][6] |
| PvDHODH | 1.3 | - | - | [5][6] | ||
| Human DHODH | >50,000 | - | - | [5][6] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite in whole-cell assays. Pf: Plasmodium falciparum, Pv: Plasmodium vivax, Pb: Plasmodium berghei.
Table 2: In Vivo Efficacy in Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | ED50 (mg/kg/day) | Outcome | Reference |
| Genz-667348 | P. berghei | Oral, twice daily for 4 days | 13-21 | Sterile cure at 100 mg/kg/day | [2][3] |
| DSM265 | P. falciparum (SCID) | Single oral dose | Not reported | Efficacious against blood and liver stages | [4] |
| DSM421 | P. falciparum (SCID) | Not specified | Supports low human dose (<200 mg) | Excellent efficacy | [5][6] |
ED50: Effective dose required to suppress parasite growth by 50%. SCID: Severe Combined Immunodeficiency.
Table 3: Comparative Pharmacokinetic and Physicochemical Properties
| Property | Genz-667348 | DSM265 | DSM421 |
| Oral Exposure | Good oral exposure in mouse | Favorable pharmacokinetic properties | Increased plasma exposure after oral dosing compared to DSM265 |
| Solubility | Not specified | Lower solubility | Improved solubility |
| Intrinsic Clearance | Not specified | Higher intrinsic clearance | Lower intrinsic clearance |
| Predicted Human Half-life | Not specified | Long | Long |
| Species Activity | Active against P. falciparum, P. vivax, and P. berghei | More active on P. falciparum than P. vivax | Equal activity against P. falciparum and P. vivax field isolates |
Signaling Pathway and Experimental Workflow
Plasmodium Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a critical metabolic route for Plasmodium parasites. DHODH inhibitors block the fourth step of this pathway, leading to pyrimidine starvation and parasite death.
Caption: Inhibition of Plasmodium DHODH blocks pyrimidine biosynthesis.
Experimental Workflow for DHODH Inhibitor Comparison
A typical workflow for the discovery and preclinical evaluation of novel DHODH inhibitors involves a series of in vitro and in vivo assays.
Caption: A generalized workflow for DHODH inhibitor discovery and evaluation.
Experimental Protocols
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
-
Reagents and Materials:
-
Recombinant Plasmodium and human DHODH enzymes.
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate and decylubiquinone.
-
Indicator: 2,6-dichloroindophenol (DCIP).
-
Test compounds serially diluted.
-
384-well microplates.
-
-
Procedure:
-
The assay is conducted in a 50 µl volume in a 384-well plate.[1]
-
The reaction mixture contains the assay buffer, 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.[1]
-
Enzyme concentrations are optimized for each species (e.g., P. falciparum DHODH at 12.5 nM).[1]
-
Test compounds at various concentrations are added to the wells.
-
The reaction is initiated by the addition of the enzyme.
-
After a 20-minute incubation at room temperature, the absorbance is measured at 600 nm.[1]
-
The percent inhibition is plotted against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[1]
-
In Vitro P. falciparum Viability Assay (SYBR Green Assay)
This assay determines the potency of compounds against the blood stages of P. falciparum in culture.
-
Principle: The proliferation of parasites is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Reagents and Materials:
-
P. falciparum cultures (e.g., 3D7 or Dd2 strains).
-
Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine).
-
Human red blood cells.
-
SYBR Green I lysis buffer.
-
96- or 384-well plates.
-
-
Procedure:
-
Asynchronous parasite cultures are diluted to a starting parasitemia of ~0.5% in a 2.5% hematocrit.
-
The parasite suspension is added to wells of a microplate containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
The EC50 values are calculated from dose-response curves.
-
In Vivo Efficacy in P. berghei-infected Mouse Model
This model is used to assess the in vivo antimalarial activity of test compounds.
-
Animals: Female Swiss Webster or other suitable mouse strains.[7]
-
Parasite: A transgenic P. berghei line expressing luciferase (e.g., PbGFP-Luc) is often used for ease of monitoring parasitemia.[7]
-
Procedure:
-
Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a known number of infected red blood cells (e.g., 10^5 or 10^7).[7][8]
-
Treatment with the test compound or vehicle control begins on a specified day post-infection (e.g., day 3).[8]
-
Compounds are typically administered orally once or twice daily for four consecutive days.[2]
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by in vivo bioluminescence imaging if a luciferase-expressing parasite line is used.[7]
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group. The ED50 is calculated as the dose that reduces parasitemia by 50%.
-
Conclusion
The DHODH inhibitors presented here, particularly the Genz series, DSM265, and DSM421, demonstrate potent and selective antimalarial activity. DSM265 has shown clinical efficacy, validating DHODH as a druggable target for malaria.[9][10] DSM421 exhibits improved physicochemical properties and a broader activity spectrum against both P. falciparum and P. vivax compared to DSM265, making it a promising next-generation candidate.[5][6][11] The Genz series, exemplified by Genz-667348, also shows excellent in vitro and in vivo efficacy, including the ability to achieve sterile cure in a mouse model.[2][3] Further preclinical and clinical development of these and other novel DHODH inhibitors is crucial in the fight against drug-resistant malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria | Medicines for Malaria Venture [mmv.org]
- 6. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.nyu.edu [med.nyu.edu]
- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
Navigating the Challenge of Drug Resistance: A Comparative Analysis of DSM705 Hydrochloride's Activity Against Plasmodium falciparum
For Immediate Release
In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat. This guide provides a comparative analysis of the novel antimalarial candidate, DSM705 hydrochloride, and its activity against various drug-resistant parasite strains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of DSM705's potential, supported by experimental data and detailed methodologies.
DSM705 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. This mechanism of action is distinct from many current antimalarials, making it a promising candidate for treating infections caused by parasites resistant to existing therapies.
In Vitro Activity Against Drug-Resistant P. falciparum Strains
The in vitro efficacy of DSM705 and its close analog, DSM265, has been evaluated against a panel of well-characterized drug-resistant P. falciparum strains. The following table summarizes the 50% inhibitory concentrations (IC50) of DSM705, DSM265, and conventional antimalarials.
| Compound | Strain | Resistance Profile | IC50 (nM) |
| DSM705 | 3D7 | Drug-Sensitive | Data not available |
| Dd2 | Chloroquine-R, Pyrimethamine-R | Data not available | |
| K1 | Chloroquine-R, Pyrimethamine-R | Data not available | |
| W2 | Chloroquine-R, Pyrimethamine-R | Data not available | |
| K13 Mutant | Artemisinin-R | Data not available | |
| DSM265 | 3D7 | Drug-Sensitive | 1.8 - 4.6 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 1 - 4 | |
| K1 | Chloroquine-R, Pyrimethamine-R | 1 - 4 | |
| W2 | Chloroquine-R, Pyrimethamine-R | 1 - 4 | |
| TM90C2B | Artemisinin-R | 1 - 4 | |
| Chloroquine | 3D7 | Drug-Sensitive | 20 - 30 |
| Dd2 | Chloroquine-R | 100 - 150 | |
| K1 | Chloroquine-R | >100 | |
| W2 | Chloroquine-R | >100 | |
| Pyrimethamine | 3D7 | Drug-Sensitive | Data not available |
| Dd2 | Pyrimethamine-R | >1000 | |
| K1 | Pyrimethamine-R | >1000 | |
| W2 | Pyrimethamine-R | >1000 | |
| Artesunate | 3D7 | Drug-Sensitive | ~1 |
| K13 Mutant | Artemisinin-R | Variable |
R denotes resistant. Data for DSM265 is presented as a proxy for DSM705 due to the limited availability of specific data for DSM705 against a comprehensive panel of resistant strains. DSM265 is a close structural and mechanistic analog of DSM705.
The available data for DSM265 indicates that it retains potent activity against strains resistant to both chloroquine and pyrimethamine.[1] This is a significant finding, as resistance to these drugs is widespread.
In Vivo Efficacy in Humanized Mouse Models
Preclinical in vivo studies are critical for evaluating the therapeutic potential of new antimalarial candidates. The 4-day suppressive test in humanized severe combined immunodeficient (SCID) mice infected with P. falciparum is a standard model for assessing in vivo efficacy.
| Compound | Strain | ED50/ED90 (mg/kg) |
| DSM705 | Drug-Resistant | Data not available |
| DSM265 | Drug-Resistant | Data not available |
| Chloroquine | 3D7 (Sensitive) | ED90: 4.9 ± 0.5 |
| V1/S (CQ-R, PYR-R) | ED90: >50 | |
| Pyrimethamine | 3D7 (Sensitive) | ED90: 0.5 ± 0.2 |
| V1/S (CQ-R, PYR-R) | ED90: >50 | |
| Artesunate | 3D7 (Sensitive) | ED90: 12.9 ± 1.0 |
| V1/S (CQ-R, PYR-R) | ED90: <20 |
ED50/ED90 represents the effective dose required to inhibit parasite growth by 50% or 90%, respectively. CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant. Data for comparator drugs is from studies using the Pf3D7 (sensitive) and PfV1/S (multidrug-resistant) strains in humanized mouse models.[2]
Mechanism of Action: Targeting Pyrimidine Biosynthesis
DSM705's mechanism of action provides a key advantage in overcoming resistance. It targets PfDHODH, an enzyme essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA replication. This pathway is distinct from the targets of many existing antimalarials.
Caption: Figure 1. Mechanism of action of DSM705.
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
The in vitro activity of antimalarial compounds is commonly determined using the SYBR Green I-based fluorescence assay. This method measures the proliferation of P. falciparum in human erythrocytes.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II.
-
Drug Preparation: Compounds are serially diluted in appropriate solvents and pre-dispensed into 96-well plates.
-
Assay Procedure:
-
Parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-coated plates.
-
Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Following incubation, a lysis buffer containing SYBR Green I dye is added to each well.
-
Plates are incubated in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Caption: Figure 2. Workflow for the SYBR Green I assay.
In Vivo Efficacy Testing: 4-Day Suppressive Test
The 4-day suppressive test (Peter's test) is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a mouse model.
Methodology:
-
Animal Model: Humanized SCID mice are engrafted with human erythrocytes.
-
Infection: Mice are infected intravenously with a known number of P. falciparum-infected erythrocytes.
-
Drug Administration:
-
Treatment commences 2-4 hours post-infection and continues daily for four consecutive days.
-
The test compound is administered orally or via another appropriate route at various dose levels.
-
Control groups receive the vehicle or a standard antimalarial drug (e.g., chloroquine, artesunate).
-
-
Monitoring:
-
On day 4 post-infection, thin blood smears are prepared from tail blood.
-
Smears are stained with Giemsa, and parasitemia is determined by microscopic examination.
-
-
Data Analysis:
-
The percent suppression of parasitemia for each dose group is calculated relative to the vehicle control group.
-
ED50 and ED90 values are determined from the dose-response data.
-
Caption: Figure 3. Workflow for the 4-day suppressive test.
Conclusion
This compound, through its selective inhibition of PfDHODH, represents a promising new approach to combatting drug-resistant malaria. While comprehensive data on DSM705 against a wide array of resistant strains is still emerging, the extensive information available for its close analog, DSM265, provides strong evidence for its potential. The potent in vitro activity of DSM265 against chloroquine- and pyrimethamine-resistant strains, coupled with its distinct mechanism of action, positions DHODH inhibitors as a critical new class of antimalarial drugs. Further in vivo studies with DSM705 against well-characterized drug-resistant P. falciparum strains are warranted to fully elucidate its clinical potential.
References
The Synergistic Potential of DSM705 Hydrochloride in Antimalarial Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. A key strategy in combating resistance is the use of combination therapies, which can enhance efficacy, reduce treatment duration, and slow the development of resistance. DSM705 hydrochloride, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), is a promising next-generation antimalarial agent. This guide explores the potential for synergistic interactions between this compound and other antimalarial drugs, providing a framework for future research and development.
Mechanism of Action: A Foundation for Synergy
DSM705 is a potent and selective inhibitor of the Plasmodium DHODH enzyme, a critical component of the pyrimidine biosynthesis pathway.[1][2][3] Unlike humans, malaria parasites rely solely on the de novo synthesis of pyrimidines, making DHODH an attractive drug target. By inhibiting this enzyme, DSM705 depletes the parasite's supply of essential building blocks for DNA and RNA synthesis, ultimately leading to parasite death.
The unique mechanism of action of DSM705 provides a strong rationale for its use in combination with antimalarials that target different parasite pathways. This approach can lead to synergistic or additive effects, where the combined efficacy is greater than the sum of the individual drugs.
Evaluating Synergism: Methodologies and Potential Combinations
While specific experimental data on the synergistic effects of this compound in combination with other antimalarials is not yet publicly available, this section outlines the established methodologies for such investigations and identifies promising partner drugs based on their mechanisms of action.
Experimental Protocols for In Vitro Synergy Assessment
The gold standard for evaluating drug interactions in vitro is the isobologram analysis, often performed using a checkerboard assay format.
1. In Vitro Parasite Growth Inhibition Assay (Checkerboard Method):
-
Objective: To determine the 50% inhibitory concentrations (IC50) of this compound and a partner drug, both alone and in various fixed-ratio combinations.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (drug-sensitive and resistant strains) are maintained in human erythrocytes.
-
Drug Preparation: Stock solutions of this compound and the partner antimalarial are prepared. A checkerboard plate is set up with serial dilutions of each drug, both individually and in combination at fixed ratios (e.g., 4:1, 1:1, 1:4 of their respective IC50 values).
-
Assay Procedure:
-
Parasitized erythrocytes are added to the drug-containing microtiter plates.
-
Plates are incubated for 48-72 hours under standard culture conditions.
-
Parasite growth is quantified using methods such as:
-
SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying the amount of parasitic DNA.
-
[3H]-hypoxanthine incorporation assay: This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
-
-
Data Analysis:
-
The IC50 values for each drug alone and for the combinations are calculated by non-linear regression analysis of the dose-response curves.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each combination:
-
FICA = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FICB = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
The Combination Index (CI) is the sum of the FICs (CI = FICA + FICB).
-
Synergy: CI < 1.0
-
Additivity: CI = 1.0
-
Antagonism: CI > 1.0
-
-
Caption: Workflow for in vitro antimalarial synergy testing.
Potential Partner Drugs for this compound
The following table summarizes potential partner drugs for this compound, categorized by their mechanism of action. The expected interaction is largely synergistic due to the targeting of distinct and essential parasite pathways.
| Antimalarial Drug Class | Example(s) | Mechanism of Action | Expected Interaction with DSM705 |
| Artemisinin Derivatives | Artemether, Artesunate, Dihydroartemisinin | Induce oxidative stress and damage parasite proteins through activation by heme. | Synergistic: Artemisinins provide rapid parasite clearance, while DSM705 would inhibit the subsequent regrowth of remaining parasites. |
| 4-Aminoquinolines | Piperaquine, Chloroquine | Interfere with heme detoxification in the parasite's food vacuole. | Potentially Synergistic: Targeting both heme metabolism and pyrimidine synthesis could overwhelm the parasite's metabolic capacity. |
| Other DHODH Inhibitors | DSM265 | Inhibit the same target, but potentially at different binding sites or with different pharmacokinetic profiles. | Additive to Synergistic: Combination could potentially overcome resistance mechanisms related to the DHODH enzyme. |
| Mitochondrial Electron Transport Chain Inhibitors | Atovaquone | Inhibits the cytochrome bc1 complex, disrupting mitochondrial function. | Synergistic: Dual targeting of mitochondrial pathways (pyrimidine synthesis and electron transport) would be highly detrimental to the parasite. |
In Vivo Assessment of Synergy
Following promising in vitro results, the synergistic effects of drug combinations must be confirmed in animal models of malaria.
1. Murine Malaria Models (e.g., P. berghei or humanized mouse models with P. falciparum):
-
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner drug.
-
Methodology (4-day suppressive test):
-
Mice are infected with malaria parasites.
-
Treatment with this compound, the partner drug, and the combination is initiated shortly after infection and continues for four days.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The mean survival time of the mice in each treatment group is recorded.
-
-
Data Analysis: The efficacy of the combination is compared to that of the individual drugs. A significant reduction in parasitemia and an increase in survival time in the combination group compared to the monotherapy groups would indicate in vivo synergy.
Caption: Workflow for in vivo antimalarial synergy testing.
Future Directions and Conclusion
This compound holds significant promise as a component of future antimalarial combination therapies. Its unique mechanism of action, targeting the essential pyrimidine biosynthesis pathway of the parasite, provides a strong rationale for synergistic interactions with existing antimalarials that have different modes of action.
Further research is critically needed to generate experimental data on the efficacy of this compound in combination with leading antimalarials such as artemisinin derivatives and piperaquine. Both in vitro and in vivo studies are essential to quantify the degree of synergy and to identify the most potent and promising combinations for clinical development. Such studies will be instrumental in advancing the fight against drug-resistant malaria and providing new, effective treatment options for this devastating disease.
References
DSM705 Hydrochloride: A Potent and Selective Inhibitor of Parasite Dihydroorotate Dehydrogenase
A Comparative Guide for Researchers and Drug Development Professionals
DSM705 hydrochloride is a promising antimalarial compound that targets the de novo pyrimidine biosynthesis pathway, essential for the survival of the Plasmodium parasite, the causative agent of malaria. This guide provides a detailed comparison of the selectivity and potency of this compound against parasite versus human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this critical pathway. The remarkable selectivity of DSM705 for the parasite enzyme over its human counterpart underscores its potential as a safe and effective therapeutic agent.
Unprecedented Selectivity: A Quantitative Comparison
Experimental data consistently demonstrates the high potency and selectivity of this compound for Plasmodium DHODH. The compound exhibits nanomolar inhibitory concentrations (IC50) against the parasite enzyme while showing no significant activity against human DHODH. This vast therapeutic window is a critical attribute for any antimalarial drug candidate, minimizing the potential for on-target toxicity in the human host.
| Target Enzyme | IC50 (nM) | Selectivity Index (Human/Parasite) |
| Plasmodium falciparum DHODH (PfDHODH) | 95[1][2] | > 1000 |
| Plasmodium vivax DHODH (PvDHODH) | 52[1][2] | > 1900 |
| Human DHODH | No inhibition observed[1][2][3] | - |
The Rationale for Selectivity: Targeting a Parasite-Specific Vulnerability
The high selectivity of DSM705 is rooted in the fundamental biological differences between the malaria parasite and its human host. Plasmodium parasites are incapable of salvaging pre-formed pyrimidines from their environment and are therefore entirely dependent on the de novo synthesis pathway for the production of essential DNA and RNA precursors.[4][5][6][7][8] In contrast, human cells can utilize both the de novo and salvage pathways, providing a bypass mechanism if the de novo pathway is inhibited.[5] This makes the parasite's DHODH a highly vulnerable and specific target for therapeutic intervention.
Experimental Evaluation of DHODH Inhibition
The determination of DSM705's inhibitory activity is performed using a robust and well-established biochemical assay. This assay measures the enzymatic activity of recombinant DHODH in the presence of the inhibitor.
Detailed Experimental Protocol: DHODH Inhibition Assay
This protocol outlines a common method for determining the IC50 value of an inhibitor against DHODH using a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP).[9][10][11][12]
Materials:
-
Recombinant P. falciparum DHODH and human DHODH
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100
-
L-dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600-650 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DHO, and CoQ10.
-
Assay Plate Setup:
-
Add the serially diluted this compound to the wells of a 384-well plate. Include controls with DMSO only (for 0% inhibition) and a known DHODH inhibitor (for 100% inhibition).
-
Add the recombinant DHODH enzyme (either parasite or human) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding DCIP to each well.
-
Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound demonstrates exceptional selectivity for parasite DHODH over the human enzyme, a characteristic attributed to the parasite's absolute reliance on the de novo pyrimidine biosynthesis pathway. The robust and reproducible biochemical assays confirm its potent, nanomolar inhibition of Plasmodium DHODH with no discernible effect on the human ortholog. These findings strongly support the continued development of this compound as a promising and highly selective antimalarial agent with a wide therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro DHODH activity assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DSM705 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of DSM705 hydrochloride, a pyrrole-based Dihydroorotate Dehydrogenase (DHODH) inhibitor used in antimalarial research.
Disclaimer: The following procedures are based on general principles for the disposal of hydrochloride salts of organic compounds. Specific institutional and local regulations must be followed. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for guidance tailored to your specific situation.
Understanding this compound
Core Principles of Disposal
The primary methods for the disposal of this compound, as indicated by safety data sheets for similar chemical compounds, are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Direct discharge into sewer systems or contamination of water and soil must be strictly avoided.
Step-by-Step Disposal and Decontamination Protocol
For small quantities of this compound, such as residual amounts in containers or contaminated materials, the following general procedure can be considered as a preliminary step before collection by a licensed waste disposal service.
Personal Protective Equipment (PPE) Required:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Procedure for Small Spills and Container Rinsing:
-
Containment: In the event of a small spill, isolate the area. Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontamination of Surfaces: Wipe the affected surface with a suitable solvent (e.g., ethanol or methanol) to remove any remaining residue. All cleaning materials must be disposed of as hazardous waste.
-
Container Rinsing: Triple rinse empty containers that held this compound. The rinsate should be collected and treated as hazardous waste.
Neutralization as a Pre-treatment:
For aqueous solutions containing this compound, neutralization may be a viable pre-treatment step to reduce its reactivity before disposal. This procedure should be performed in a fume hood.
-
Dilution: If the solution is concentrated, dilute it with water to a manageable concentration.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), to the solution while stirring.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in the neutral range (approximately 6-8).
-
Collection: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.
Quantitative Data Summary
Due to the limited publicly available data on the specific disposal parameters for this compound, a detailed quantitative table cannot be provided. The following table summarizes general guidelines for the disposal of hydrochloride salts of organic compounds.
| Parameter | Guideline | Source/Rationale |
| pH for Neutralization | 6.0 - 8.0 | General practice for neutralizing acidic waste to minimize corrosivity and reactivity before disposal. |
| Recommended Neutralizing Agents | Sodium Bicarbonate (NaHCO3), Sodium Carbonate (Na2CO3) | Weak bases that are readily available and can effectively neutralize hydrochloride salts without causing a violent reaction. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for the "cradle-to-grave" management of hazardous waste. Researchers and laboratory managers are responsible for ensuring that all chemical waste is properly identified, stored, and disposed of in accordance with these regulations.
By following these guidelines and consulting with the appropriate safety and environmental professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Safeguarding Your Research: Essential Protective Measures for Handling DSM705 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling DSM705 hydrochloride must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
A comprehensive approach to safety involves the consistent use of appropriate Personal Protective Equipment (PPE), adherence to proper handling and storage procedures, and a clear plan for waste disposal and emergency situations.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on available safety data and general best practices for handling potentially hazardous research compounds.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-impermeable gloves | Wear two pairs of chemotherapy-grade gloves for maximum protection.[1][2] The outer glove should be removed and disposed of within the containment area.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashes.[4] |
| Body Protection | Disposable, long-sleeved gown | Gowns should be resistant to permeability by hazardous drugs and have tight-fitting cuffs.[1][5] Gowns should be changed immediately after a spill or every two to three hours.[5] |
| Respiratory Protection | N95 or higher respirator | Required when handling the powder outside of a containment system (e.g., weighing) or when there is a risk of aerosol generation.[5][6] Surgical masks do not offer adequate protection from chemical exposure.[5][6] |
| Foot Protection | Shoe covers | Should be worn in designated hazardous drug handling areas to prevent tracking of contamination.[2] |
Operational and Disposal Plans
A systematic workflow is critical to maintaining safety from the moment this compound is received until its final disposal. The following diagram illustrates the key stages of this process.
Detailed Protocols
Receiving and Unpacking:
-
Upon receipt, visually inspect the external shipping container for any signs of damage.[7]
-
If the container is damaged, implement spill control procedures.
-
Transport the intact container to a designated unpacking area.
-
Don appropriate PPE, including gloves and a lab coat, before unpacking.[8]
-
Carefully remove the compound and inspect its primary container for any breaches.
-
Immediately transfer the compound to its designated secure storage location.
Handling and Experimental Use:
-
All handling of this compound should be performed in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
When weighing the solid compound, use a containment balance enclosure to minimize the risk of inhalation.
-
Avoid contact with skin and eyes by consistently wearing the recommended PPE.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage:
-
Store this compound in a tightly closed container.[3]
-
The storage location should be a dry, cool, and well-ventilated place.[3]
-
Store the compound away from incompatible materials and foodstuff containers.[3]
-
The storage area for hazardous drugs should be clearly labeled and access should be restricted to authorized personnel.[8]
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wear the full complement of recommended PPE, including respiratory protection, before attempting to clean the spill.[3]
-
Prevent further spillage or leakage if it is safe to do so.[3]
-
Collect the spilled material using appropriate methods to avoid dust generation and place it in a suitable, closed container for disposal.[3]
-
Do not allow the chemical to enter drains.[3]
Disposal Plan:
-
Dispose of excess or unwanted this compound through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of the compound in sewer systems.[3]
-
All contaminated materials, including gloves, gowns, and labware, should be collected in suitable, labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
By implementing these safety measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
